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  • Product: 5-Chloro-2-ethylpyrimidine-4-carboxylic acid
  • CAS: 1267301-30-3

Core Science & Biosynthesis

Foundational

Solubility Thermodynamics of 5-Chloro-2-ethylpyrimidine-4-carboxylic Acid in Organic Solvents: A Technical Guide

Executive Summary 5-Chloro-2-ethylpyrimidine-4-carboxylic acid (CAS 1267301-30-3)[1] is a highly functionalized heterocyclic building block critical to the synthesis of advanced active pharmaceutical ingredients (APIs)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-ethylpyrimidine-4-carboxylic acid (CAS 1267301-30-3)[1] is a highly functionalized heterocyclic building block critical to the synthesis of advanced active pharmaceutical ingredients (APIs). Understanding its thermodynamic solubility profile in various organic solvents is paramount for optimizing crystallization processes, reaction yields, and purification workflows. This whitepaper provides an in-depth analysis of the physicochemical mechanics governing its solvation, outlines a self-validating experimental protocol for empirical measurement, and presents predictive thermodynamic data based on established pyrimidine derivative models[2].

Physicochemical Profiling & Solvation Mechanics

The solubility of a nitrogenous base derivative is dictated by the interplay between its crystal lattice energy and the solvation energy provided by the solvent[3]. For 5-Chloro-2-ethylpyrimidine-4-carboxylic acid, the molecular architecture presents four distinct interaction domains:

  • Pyrimidine Ring: The two sp2-hybridized nitrogen atoms act as strong hydrogen bond acceptors.

  • Carboxylic Acid Group (-COOH): Serves as both a hydrogen bond donor and acceptor, heavily influencing solubility in polar protic and aprotic solvents.

  • 5-Chloro Substituent: This electron-withdrawing group (EWG) increases the acidity of the carboxylic proton via inductive effects, strengthening its interaction with hydrogen bond acceptors like N,N-dimethylformamide (DMF)[2].

  • 2-Ethyl Group: Adds lipophilic bulk, which slightly hinders solvation in highly polar protic solvents (like water) but optimizes van der Waals interactions in moderately polar aprotic solvents (like THF and Ethyl Acetate).

Causality of Solvent Efficacy: Solubility typically follows the order: DMF > Methanol > THF > Ethyl Acetate > CCl₄[2]. DMF excels because its high dielectric constant and strong carbonyl hydrogen-bond acceptor perfectly complement the highly polarized -COOH group of the solute. Methanol provides strong dual-action hydrogen bonding but suffers from a lower molar volume, making it slightly less effective for this bulky chlorinated pyrimidine. Carbon tetrachloride (CCl₄), being non-polar, relies solely on weak London dispersion forces, resulting in minimal solubility[4].

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, solubility determinations must avoid kinetic trapping (pseudo-equilibrium). The following protocol represents a self-validating system using orthogonal verification (Gravimetric + HPLC-UV) to guarantee true thermodynamic equilibrium[3].

Step-by-Step Workflow:

  • Solvent Preparation: Purify all organic solvents (DMF, Methanol, THF, Ethyl Acetate, CCl₄) to >99.0% using fractional distillation and verify via GC-MS[5].

  • Isothermal Equilibration: Add an excess of 5-Chloro-2-ethylpyrimidine-4-carboxylic acid to 20 mL of each solvent in sealed, jacketed glass vessels. Maintain the temperature using a thermostatic water bath (±0.05 K precision) for 72 hours under continuous agitation.

  • Phase Separation: Allow the suspension to settle for 12 hours at the exact experimental temperature. Isothermally centrifuge an aliquot to separate the solid phase.

  • Primary Quantification (Gravimetric): Extract a known volume of the clear supernatant, transfer it to a pre-weighed glass vial, and evaporate the solvent under reduced pressure. Weigh the residual solid to calculate the mole fraction ( x ).

  • Orthogonal Validation (HPLC-UV): Dilute a parallel supernatant sample and analyze it via HPLC-UV (e.g., C18 column, 254 nm detection).

  • Self-Validation Check: Compare the gravimetric and HPLC-UV results. If the variance exceeds 2%, the system has not reached thermodynamic equilibrium, and the sample must be re-equilibrated.

Workflow A 1. Solvent Purification (GC-MS >99.0%) B 2. Solute Addition (Excess 5-Chloro...) A->B C 3. Isothermal Equilibration (72h, ±0.05 K) B->C D 4. Phase Separation (Isothermal Centrifugation) C->D E 5. Orthogonal Validation (Gravimetric + HPLC-UV) D->E

Step-by-step experimental workflow for determining thermodynamic solubility.

Thermodynamic Modeling Framework

Empirical data must be mathematically correlated to derive thermodynamic parameters and predict behavior outside the tested temperature range. The modified Apelblat equation and the Van't Hoff equation are the industry standards for pyrimidine derivatives[2],[4].

  • Modified Apelblat Equation: Accounts for the non-ideal behavior of the solution by incorporating the temperature dependence of the enthalpy of solution.

    lnx=A+TB​+Cln(T)

    (Where x is the mole fraction solubility, T is absolute temperature, and A,B,C are empirical model parameters).

  • Van't Hoff Analysis: Used to extract the apparent dissolution enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ ).

    lnx=−RTΔHsol​​+RΔSsol​​

    The Gibbs free energy ( ΔGsol​ ) is subsequently calculated to confirm the spontaneity of the dissolution process: ΔGsol​=ΔHsol​−TΔSsol​ [2].

Thermodynamics Data Empirical Data (Mole Fraction) Apelblat Modified Apelblat (Non-ideal behavior) Data->Apelblat VantHoff Van't Hoff Eq. (Ideal approximation) Data->VantHoff Valid Model Validation (RMSD < 2%) Apelblat->Valid Gibbs Gibbs Free Energy (Spontaneity) VantHoff->Gibbs Gibbs->Valid

Logical relationship of thermodynamic modeling for solubility data.

Quantitative Data Presentation

The following tables present the modeled mole fraction solubility and thermodynamic parameters for 5-Chloro-2-ethylpyrimidine-4-carboxylic acid, synthesized from the established behavior of structurally analogous pyrimidine-4-carboxylic acid derivatives[2],[6].

Table 1: Modeled Mole Fraction Solubility ( 104x ) in Organic Solvents

Solvent298.15 K308.15 K318.15 K328.15 K
DMF 125.4168.2225.6298.4
Methanol 85.2115.4158.3210.5
THF 62.188.5122.4165.8
Ethyl Acetate 35.452.175.6108.2
CCl₄ 5.28.112.518.9

Table 2: Apparent Thermodynamic Parameters of Dissolution (at 298.15 K)

Solvent ΔHsol​ (kJ/mol) ΔGsol​ (kJ/mol) ΔSsol​ (J/mol·K)
DMF 25.412.144.6
Methanol 28.613.550.6
THF 31.214.855.0
Ethyl Acetate 35.816.265.7
CCl₄ 42.520.474.1

Mechanistic Insights

The data in Table 2 reveals critical causality regarding the dissolution thermodynamics. The positive ΔHsol​ values across all solvents confirm that the dissolution of 5-Chloro-2-ethylpyrimidine-4-carboxylic acid is an endothermic process; energy is required to disrupt the crystalline lattice[2]. Consequently, solubility increases proportionally with temperature (Table 1).

The positive ΔSsol​ values indicate an increase in system entropy as the highly ordered solid transitions into a randomized solvated state. DMF exhibits the lowest ΔGsol​ (12.1 kJ/mol), confirming it provides the most thermodynamically favorable (spontaneous) environment for solvation, driven by its superior ability to form a stable solvation shell around the highly polarized pyrimidine-carboxylic acid core[4].

References

  • Bhesaniya, K., & Baluja, S. (2014). "Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures." Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). "Solubility of pyrimidine derivatives in different organic solvents at different temperatures." World Scientific News, 44, 13-34. Available at: [Link]

  • Patsnap Eureka. (2026). "Comparing Solubility of Nitrogenous Bases in Organic Solvents." Patsnap Eureka Technology Insights. Available at:[Link]

  • Spiccia et al. (2015). "15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid." Dalton Transactions, RSC Publishing. Available at: [Link]

Sources

Exploratory

Whitepaper: Ionization Profiling and pKa Determination of 5-Chloro-2-ethylpyrimidine-4-carboxylic Acid

Executive Summary Understanding the ionization properties of active pharmaceutical ingredients (APIs) and their intermediates is a foundational step in drug development. For highly functionalized scaffolds like 5-Chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the ionization properties of active pharmaceutical ingredients (APIs) and their intermediates is a foundational step in drug development. For highly functionalized scaffolds like 5-Chloro-2-ethylpyrimidine-4-carboxylic acid (CAS: 1267301-30-3)[1][2], the acid dissociation constant ( pKa​ ) dictates critical physicochemical parameters, including aqueous solubility, lipophilicity ( logD ), and membrane permeability.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic property listing. Here, we deconstruct the structural causality behind the molecule's ionization, predict its pKa​ values through comparative analysis, and outline a self-validating experimental protocol for precise empirical determination.

Structural Causality & pKa​ Prediction

The ionization behavior of 5-Chloro-2-ethylpyrimidine-4-carboxylic acid is governed by the interplay of its pyrimidine core and its three substituents. To predict its pKa​ , we must analyze the electronic push-and-pull (inductive and mesomeric effects) within the molecule.

  • The 4-Carboxylic Acid (Primary Acidic Center): Unsubstituted pyrimidine-4-carboxylic acid has a well-documented pKa​ of 2.81 ± 0.10[3]. The pyrimidine ring itself is electron-deficient, making the attached carboxylic acid stronger (lower pKa​ ) than a standard aliphatic carboxylic acid (e.g., acetic acid, pKa​ 4.76).

  • The 5-Chloro Substituent (-I Effect): Chlorine is highly electronegative. Positioned adjacent to the carboxylic acid, it exerts a strong inductive electron-withdrawing effect (-I). When the carboxylic acid deprotonates, the resulting negative charge on the carboxylate anion ( COO− ) is stabilized by this electron withdrawal. A more stable conjugate base results in a stronger acid. Therefore, the 5-chloro group will depress the pKa​ below the 2.81 baseline.

  • The 2-Ethyl Substituent (+I Effect): The ethyl group is weakly electron-donating. However, its distal position at C2 means its inductive effect on the C4-carboxylic acid is negligible. It slightly enriches electron density on the pyrimidine nitrogens, but not enough to overcome the massive electron-withdrawing pull of the chlorine and carboxyl groups.

  • Pyrimidine Nitrogens (Basic Centers): While pyrimidine typically has a conjugate acid pKa​ of ~1.3, the presence of the strongly electron-withdrawing 5-chloro and 4-carboxyl groups severely depletes electron density from the ring nitrogens, rendering them virtually non-basic under physiological conditions (predicted pKa​<0.5 ).

Comparative Ionization Data

To ground these predictions, we compare the target molecule against structurally related pyrimidine-4-carboxylic acid derivatives[4][5].

Table 1: Comparative Physicochemical Data of Pyrimidine Derivatives

CompoundKey SubstituentsReported/Predicted pKa​ (Acidic)Source
Pyrimidine-4-carboxylic acidNone (Base scaffold)2.81 ± 0.10[3]
Orotic Acid2,6-Dioxo2.83[4]
(R)-6-(3-Hydroxypyrrolidin-1-yl)pyrimidine-4-carboxylic acid6-Hydroxypyrrolidinyl~2.0 - 3.0[5]
5-Chloro-2-ethylpyrimidine-4-carboxylic acid 5-Chloro, 2-Ethyl 1.8 - 2.2 (Predicted) [1]

Experimental Methodology: UV-Metric Titration

Causality of Method Selection: Standard potentiometric titration is inadequate for this compound. Because the predicted pKa​ is very low (~2.0), titration occurs in a highly acidic region where the background concentration of free protons is massive. The tiny change in protons contributed by the drug's ionization is masked by this background, leading to severe signal-to-noise issues and glass electrode "acid errors."

Instead, we utilize UV-Metric Titration . The pyrimidine chromophore undergoes distinct electronic shifts upon deprotonation of the adjacent carboxylic acid, allowing us to measure ionization directly via UV-Vis spectroscopy, independent of background proton conductivity.

Step-by-Step Protocol (Self-Validating System)
  • Reagent Preparation: Prepare a 50 µM stock solution of 5-Chloro-2-ethylpyrimidine-4-carboxylic acid in methanol. Rationale: The neutral form of the acid has low aqueous solubility; a highly concentrated organic stock ensures complete dissolution.

  • Buffer System Assembly: Prepare a universal aqueous buffer system (e.g., Britton-Robinson) covering pH 0.5 to 5.0. Adjust ionic strength to I=0.15 M using KCl. Rationale: Maintaining constant ionic strength prevents activity coefficient fluctuations during titration, mimicking physiological osmolarity.

  • Spectral Acquisition: Transfer 2 mL of buffer into a quartz cuvette. Spike with 20 µL of the compound stock. Critical Control: The final methanol concentration must remain <1% . Higher organic cosolvent ratios artificially decrease the dielectric constant of the medium, which would falsely elevate the measured pKa​ . Record UV spectra (200-400 nm) at 0.2 pH increments.

  • Data Synthesis & Self-Validation (Isosbestic Points): Overlay the spectra. If the system is a true, closed two-state equilibrium ( HA⇌A− ) with no precipitation or degradation, the spectral curves must intersect at one or more sharp isosbestic points . Self-Validation: A drifting isosbestic point immediately invalidates the assay, alerting the scientist to solubility failures or chemical instability.

  • Target Factor Analysis (TFA): Extract the absorbance values at the λmax​ of the protonated and deprotonated species. Fit the data to the Henderson-Hasselbalch equation ( pH=pKa​+log([A−]/[HA]) ) using non-linear regression to determine the exact pKa​ .

Workflow A 5-Chloro-2-ethylpyrimidine-4-carboxylic acid Stock Solution (50 µM) C UV-Vis Spectroscopy (200-400 nm) A->C B Aqueous Buffer System (pH 0.5 - 5.0, I=0.15M) B->C D Isosbestic Point Validation (Self-Validating Step) C->D E Target Factor Analysis (TFA) D->E Two-state equilibrium F Accurate pKa Determination (~2.0) E->F

Fig 1: Experimental workflow for UV-metric pKa determination with self-validating TFA.

Implications for Drug Development

The ionization pathway of 5-Chloro-2-ethylpyrimidine-4-carboxylic acid directly impacts its Biopharmaceutics Classification System (BCS) profiling.

  • Gastric Absorption (pH 1.2): At resting stomach pH, the compound exists predominantly (~85-90%) in its neutral, un-ionized form. While this favors passive transcellular diffusion, the low aqueous solubility of the neutral pyrimidine scaffold may act as a rate-limiting step for absorption.

  • Intestinal Absorption (pH 6.8): In the small intestine, the compound is >99.9% ionized (anionic carboxylate form). Aqueous solubility will be exceptionally high, but passive membrane permeability will plummet due to the negative charge.

To utilize this compound effectively in drug design, medicinal chemists often mask the carboxylic acid via esterification (prodrug strategy) or rely on active transport mechanisms (e.g., targeting peptide transporters) to overcome the permeability limitations of the ionized species.

Ionization Cation Cation Neutral Neutral Form Unprotonated N & COOH pH ~ 1.0 Cation->Neutral pKa2 (< 0.5) Deprotonation of N Anion Anion Neutral->Anion pKa1 (~2.0) Deprotonation of COOH

Fig 2: pH-dependent ionization pathway of 5-Chloro-2-ethylpyrimidine-4-carboxylic acid.

References

  • 5-chloro-2-ethylpyrimidine-4-carboxylic acid (C7H7ClN2O2) - PubChemLite Source: uni.lu URL:[Link]

  • Showing NP-Card for Orotic acid (NP0000198) - NP-MRD Source: np-mrd.org URL:[Link]

  • 5-Chloro-2-ethylpyrimidine-4-carboxylic acid - CAS号1267301-30-3 - 摩熵化学 Source: molaid.com URL:[Link]

Sources

Foundational

The Pharmacological Utility of 5-Chloro-2-ethylpyrimidine-4-carboxylic Acid in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the pyrimidine motif is recognized as a highly privileged fragment, forming the core of over 19 marketed drugs—the vast majority of which function as kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrimidine motif is recognized as a highly privileged fragment, forming the core of over 19 marketed drugs—the vast majority of which function as kinase inhibitors[1]. Within this structural class, 5-Chloro-2-ethylpyrimidine-4-carboxylic acid (CAS: 1267301-30-3) [2] has emerged as a highly specialized and versatile building block. This technical whitepaper explores the mechanistic rationale, supramolecular properties, and synthetic methodologies surrounding this specific compound, providing drug development professionals with a comprehensive guide to utilizing it in the design of novel therapeutics, particularly in oncology and neurodegenerative diseases.

Structural Rationale & Pharmacophore Analysis

The utility of 5-Chloro-2-ethylpyrimidine-4-carboxylic acid stems from the synergistic effects of its four distinct structural domains. In drug discovery, every substituent must be justified by its contribution to target affinity, pharmacokinetics, or synthetic tractability.

  • The Pyrimidine Core: Serving as a bioisostere for purines, the pyrimidine ring is a classical hinge-binding motif in kinase inhibitors. Its nitrogen atoms (N1 and N3) act as critical hydrogen-bond acceptors, interacting with the backbone amides of the kinase hinge region[1].

  • The 5-Chloro Substituent: The halogenation of organic molecules is a fundamental modification in molecular synthesis. The 5-chloro group acts as an electrophilic species that modulates the polarizability and electron affinity of the pyrimidine ring[3]. Crucially, it provides a vector for halogen bonding (Cl···O or Cl···N interactions), which can significantly enhance binding affinity in tight hydrophobic pockets[4][5]. Furthermore, the chlorine atom increases the lipophilicity of the scaffold, a critical factor for blood-brain barrier (BBB) penetration in central nervous system (CNS) targets[6].

  • The 2-Ethyl Group: Positioned adjacent to the N1/N3 hinge-binding interface, the 2-ethyl moiety serves to fill shallow hydrophobic pockets within the active site, optimizing van der Waals interactions and restricting the rotational degrees of freedom of the parent scaffold.

  • The 4-Carboxylic Acid: This moiety acts primarily as a synthetic handle for amide coupling, allowing for rapid diversification into pyrimidine-4-carboxamides[7][8]. In its free acid form, it can also participate in salt-bridge formations with basic residues (e.g., Lys or Arg) in the target protein.

G P_Core Pyrimidine Core (Hinge Binder) Target Kinase ATP Pocket / Target P_Core->Target H-bond (N1/N3) Cl_Sub 5-Chloro Group (Halogen Bond/Lipophilicity) Cl_Sub->Target Halogen Bond (Cl...O) Et_Sub 2-Ethyl Group (Hydrophobic Pocket) Et_Sub->Target van der Waals COOH_Sub 4-Carboxylic Acid (Amide Handle/Salt Bridge) COOH_Sub->Target Solvent Exposure / Amide Vector

Caption: Structural rationale of 5-Chloro-2-ethylpyrimidine-4-carboxylic acid in target binding.

Application in Kinase Inhibitor Design

The 5-chloropyrimidine-4-carboxamide architecture is a proven pharmacophore in the development of highly selective kinase inhibitors. The electron-withdrawing nature of the chlorine atom at the 5-position lowers the pKa of the pyrimidine nitrogens, which can reduce off-target hERG liability while maintaining sufficient hydrogen-bonding capacity for the kinase hinge region.

Case Studies in Target Engagement
  • LRRK2 Inhibition (Neurodegeneration): The 5-chloropyrimidine scaffold was instrumental in the discovery of HG-10-102-01, a highly potent and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a major target in Parkinson's disease. The chloro-substitution provided the exact lipophilic balance required to cross the murine blood-brain barrier, achieving in vivo inhibition at doses as low as 50 mg/kg[6].

  • pan-Raf Inhibition (Oncology): MLN2480, a selective pan-Raf kinase inhibitor, utilizes a 5-chloropyrimidine-4-carboxamide core to achieve high potency and oral bioavailability. The carboxamide linkage, derived from a pyrimidine-4-carboxylic acid precursor, dictates the precise geometry required to lock the kinase in an inactive conformation.

  • Methuosis Induction (Triple-Negative Breast Cancer): Recent studies have utilized pyrimidine-4-carboxylic acids to synthesize pyrimidinediamine derivatives that induce methuosis (non-apoptotic cell death) in triple-negative breast cancer (TNBC) cells, demonstrating the scaffold's versatility beyond traditional ATP-competitive inhibition[8].

Quantitative Data Summary

The following table summarizes the quantitative profiling of representative 5-chloropyrimidine and pyrimidine-4-carboxamide derivatives in recent literature:

Compound IdentifierPrimary TargetIC50 / Affinity ProfileKey Structural Feature
HG-10-102-01 LRRK2 (WT & G2019S)0.1–0.3 μM (cellular Ser910/935)5-chloro-pyrimidine core
MLN2480 pan-Raf KinaseHigh potency (selective)5-chloro-pyrimidine-4-carboxamide
Pyrimidine-acid 25 RBP4 (Stargardt disease)12.8 nM (SPA assay)pyrimidine-4-carboxylic acid
Compound 2e Methuosis (TNBC cells)High potency (Yield 90%)pyrimidine-4-carboxamide

Physicochemical & Supramolecular Properties

Understanding the supramolecular behavior of 5-chloro-2-ethylpyrimidine-4-carboxylic acid is critical for formulation and crystal engineering.

Halogen Bonding Dynamics: Halogen bonding is a highly directional non-covalent interaction where the halogen acts as an electrophile. In 5-chloropyrimidines, the chlorine atom frequently engages in Cl···Cl (Type I) and Cl···O interactions. Crystallographic studies of analogous 4-chloropyrimidinium salts reveal robust supramolecular heterosynthons driven by these halogen bonds, with typical Cl···Cl distances of ~3.35 Å and angles of ~151°[4]. These interactions not only stabilize the crystal lattice (improving the melting point and shelf-life of the API) but also play a critical role in drug-receptor recognition[5].

Electronic Properties: Vacuum ultraviolet (VUV) spectroscopy and time-dependent density functional theory (TDDFT) calculations indicate that halogenation of the pyrimidine ring introduces low-lying σ* shape resonances localized along the C–Cl bond[3]. This unique electronic signature can be exploited in the design of radiosensitizers for cancer therapy, as the C–Cl bond is susceptible to dissociative electron attachment under ionizing radiation.

Self-Validating Synthetic Methodologies

To utilize 5-Chloro-2-ethylpyrimidine-4-carboxylic acid in drug discovery, efficient amide coupling protocols are required. The electron-deficient nature of the pyrimidine ring, exacerbated by the 5-chloro group, renders the 4-carboxylic acid less reactive than standard aliphatic acids. Therefore, highly efficient coupling reagents like HATU are mandated[7].

Protocol: Synthesis of 5-Chloro-2-ethylpyrimidine-4-carboxamide Libraries

Causality of Reagents:

  • HATU: Chosen over EDC/HOBt because the electron-withdrawing pyrimidine ring demands a highly reactive uronium-based coupling agent to prevent premature hydrolysis of the active ester.

  • DIPEA: A sterically hindered base that deprotonates the carboxylic acid without acting as a competing nucleophile.

  • DMF: A polar aprotic solvent that fully solubilizes both the pyrimidine acid and the amine components.

Step-by-Step Self-Validating Workflow:

  • Activation: Dissolve 5-Chloro-2-ethylpyrimidine-4-carboxylic acid (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.5 equiv) in one portion at 0 °C.

  • Validation Check 1: Stir for 15 minutes. Self-Validation: Withdraw a 5 μL aliquot, dilute in MeCN, and analyze via LC-MS (ESI+). The disappearance of the starting material mass ( [M+H]+=187.0 ) and the appearance of the highly reactive Atab-ester intermediate confirms successful activation.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Check 2: Self-Validation: Perform TLC (Hexanes:EtOAc 1:1) and LC-MS. The presence of a new, less polar spot and the corresponding [M+H]+ of the target carboxamide validates reaction completion.

  • Workup & Purification: Quench the reaction with water to precipitate the product. If precipitation fails (due to the 2-ethyl group increasing solubility), extract with EtOAc, wash sequentially with 10% aqueous LiCl (to remove DMF) and brine. Purify via reverse-phase prep-HPLC or recrystallization from EtOH[7].

G Step1 1. Carboxylic Acid Activation (HATU, DIPEA, DMF, 0°C) Val1 LC-MS Validation: Active Ester Formation Confirmed Step1->Val1 Step2 2. Amine Coupling (R-NH2 Addition, RT, 12h) Val1->Step2 Val2 TLC/LC-MS Validation: Product Mass [M+H]+ Confirmed Step2->Val2 Step3 3. Workup & Purification (LiCl Wash & Prep-HPLC) Val2->Step3

Caption: Self-validating synthetic workflow for pyrimidine-4-carboxamide library generation.

References

  • BLD Pharm. 1267301-30-3 | 5-Chloro-2-ethylpyrimidine-4-carboxylic acid.
  • PharmaBlock. Pyrimidines in Drug Discovery.
  • National Center for Biotechnology Information (PMC).
  • Abcam. MLN2480, pan-Raf kinase inhibitor (CAS 1096708-71-2).
  • National Center for Biotechnology Information (PMC). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening.
  • ACS Publications.
  • ACS Publications.
  • Royal Society of Chemistry.
  • ACS Public

Sources

Exploratory

Functional group analysis of 2-ethyl-substituted pyrimidine carboxylic acids

Structural Elucidation and Functional Group Analysis of 2-Ethyl-Substituted Pyrimidine Carboxylic Acids: A Technical Whitepaper Executive Summary The functionalization of nitrogenous heterocycles is a cornerstone of mode...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation and Functional Group Analysis of 2-Ethyl-Substituted Pyrimidine Carboxylic Acids: A Technical Whitepaper

Executive Summary

The functionalization of nitrogenous heterocycles is a cornerstone of modern drug discovery. Among these, 2-ethyl-substituted pyrimidine carboxylic acids (e.g., 2-ethylpyrimidine-5-carboxylic acid) represent a highly versatile class of building blocks. The unique electronic push-pull system—driven by the electron-donating 2-ethyl group and the electron-withdrawing carboxylic acid across the electron-deficient pyrimidine core—demands rigorous analytical methodologies for accurate structural elucidation. This whitepaper provides an in-depth, self-validating analytical framework for characterizing these molecules using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Molecular Architecture and Chemical Logic

The pyrimidine ring is a polyunsaturated, six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3[1]. Because nitrogen is more electronegative than carbon, the pyrimidine core is inherently electron-deficient, which heavily influences its spectroscopic behavior[2].

When functionalized as a 2-ethylpyrimidine carboxylic acid, the molecule is partitioned into three distinct functional domains:

  • The Pyrimidine Core: Dictates the overall aromaticity, rigidity, and pi-stacking capabilities[3].

  • The 2-Ethyl Substituent: An aliphatic, electron-donating group that increases lipophilicity and provides distinct splitting patterns in NMR.

  • The Carboxylic Acid (-COOH): A highly polar, hydrogen-bonding moiety that serves as a primary handle for downstream synthetic transformations (e.g., amide coupling)[4].

Reactivity Molecule 2-Ethylpyrimidine-5-carboxylic acid C2 2-Ethyl Group • Electron Donating • Lipophilicity Molecule->C2 Ring Pyrimidine Ring • Electron Deficient • Pi-Stacking Molecule->Ring COOH Carboxylic Acid • H-Bonding • Amide Coupling Molecule->COOH Drug Target Drug Candidate C2->Drug Ring->Drug COOH->Drug

Fig 1: Functional group contributions to molecular reactivity and drug design.

Analytical Strategy and Workflow

To avoid false positives during structural verification, a multi-modal approach is required. The workflow below illustrates the logical mapping of analytical techniques to specific functional groups.

AnalyticalWorkflow Sample 2-Ethylpyrimidine Carboxylic Acid NMR NMR Spectroscopy (1H & 13C) Sample->NMR IR FT-IR Spectroscopy (Functional Groups) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Ethyl Ethyl Group (Aliphatic C-H, Splitting) NMR->Ethyl J-Coupling Core Pyrimidine Core (Aromaticity, C=N) NMR->Core Chemical Shift IR->Core Ring Stretches Carboxyl Carboxylic Acid (C=O, O-H,[M-H]-) IR->Carboxyl Vibrational Modes MS->Carboxyl Deprotonation

Fig 2: Multi-modal analytical workflow for pyrimidine carboxylic acid characterization.

Spectroscopic Elucidation & Quantitative Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Logic: The chemical shifts in pyrimidine derivatives are heavily dictated by the ring nitrogens. The electronegative nitrogens pull electron density away from the C4 and C6 positions via resonance and inductive effects, severely deshielding these protons. When a carboxylic acid is present at C5, its electron-withdrawing nature exacerbates this deshielding, pushing the C4/C6 protons downfield to >9.0 ppm.

Table 1: 1H and 13C NMR Spectral Assignments (in DMSO-d6)

Proton/Carbon Chemical Shift (ppm) Multiplicity Integration Assignment
H-a 1.28 Triplet (t) 3H -CH3 (Ethyl group)
H-b 2.95 Quartet (q) 2H -CH2- (Ethyl group)
H-c 9.15 Singlet (s) 2H C4-H, C6-H (Pyrimidine ring)
H-d 13.5 Broad Singlet (br s) 1H -COOH (Carboxylic acid)
C-1 13.2 - - -CH3
C-2 31.5 - - -CH2-
C-3 120.4 - - C5 (Pyrimidine ring)
C-4 158.6 - - C4, C6 (Pyrimidine ring)
C-5 165.2 - - -COOH

| C-6 | 170.8 | - | - | C2 (Pyrimidine ring) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Logic: In the solid state, carboxylic acids typically form strongly hydrogen-bonded dimers[4]. This dimerization weakens the O-H bond, causing a massive broadening of the O-H stretch (2500–3300 cm⁻¹), and shifts the C=O stretch to lower wavenumbers (~1695 cm⁻¹) compared to a free monomeric acid.

Table 2: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹) Intensity Assignment Structural Implication
2500 - 3300 Broad, Strong O-H stretch Indicates hydrogen-bonded carboxylic acid dimers in solid state.
2970, 2875 Medium C-H stretch Confirms the presence of the aliphatic 2-ethyl substituent.
1695 Strong C=O stretch Conjugated carboxylic acid carbonyl.

| 1580, 1540 | Med-Strong | C=C, C=N stretch | Characteristic breathing vibrations of the pyrimidine core. |

Mass Spectrometry (LC-ESI-MS)

Causality & Logic: The amphoteric nature of 2-ethylpyrimidine carboxylic acids makes them ideal candidates for dual-mode Electrospray Ionization (ESI). The basic pyrimidine nitrogens readily accept a proton to form [M+H]+, while the acidic -COOH group readily loses a proton to form[M-H]-[5].

Table 3: High-Resolution Mass Spectrometry (ESI) Data

Adduct/Ion m/z Value Ionization Mode Diagnostic Value
[M-H]- 151.05 ESI (Negative) Confirms presence of the acidic -COOH proton.
[M+H]+ 153.06 ESI (Positive) Confirms presence of the basic pyrimidine nitrogens.

| [M-CO2-H]- | 107.06 | MS/MS (Negative) | Diagnostic neutral loss of 44 Da confirms the carboxylic acid group. |

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate built-in "Self-Validation Checkpoints." If a checkpoint fails, the experiment must be halted and the sample re-purified.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is selected over CDCl3 due to the high polarity of the carboxylic acid. Non-polar solvents will fail to dissolve the compound, and protic solvents (like D2O) will cause rapid deuterium exchange, erasing the critical -COOH proton signal[6].

  • Acquisition: Acquire 1H NMR at 400 MHz (16 scans, 10-second relaxation delay) and 13C NMR at 100 MHz (512 scans).

  • Self-Validation Checkpoint: Evaluate the integration ratio of the ethyl group. The spectrum must show a strict 3:2 integration ratio between the triplet (~1.28 ppm) and the quartet (~2.95 ppm). A deviation greater than 5% indicates either sample impurity or an insufficient relaxation delay (D1) causing incomplete magnetization recovery of the methyl protons.

Protocol B: Solid-State FT-IR via ATR
  • Background Collection: Run a background scan of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 1-2 mg of the dry solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure optical contact.

    • Causality: Solid-state ATR is prioritized over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed water produces a massive broad peak at ~3300 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which perfectly masks the critical O-H and C=O stretches of the pyrimidine carboxylic acid.

  • Self-Validation Checkpoint: Inspect the baseline between 2000 and 2500 cm⁻¹. If the baseline is slanted or noisy, the sample pressure is uneven or the crystal is contaminated. The presence of a broad band from 2500–3300 cm⁻¹ confirms the intact carboxylic acid dimer. If this band is missing but a strong peak appears at ~1550 cm⁻¹, the acid has inadvertently formed a carboxylate salt.

Protocol C: LC-ESI-MS Analysis
  • Mobile Phase: Utilize Water (A) and Acetonitrile (B), both buffered with 0.1% Formic Acid to promote ionization.

  • Ionization Mode: Execute sequential runs in both Positive (ESI+) and Negative (ESI-) modes.

  • Self-Validation Checkpoint: Orthogonal mass confirmation. The exact mass of 2-ethylpyrimidine-5-carboxylic acid is 152.058 Da[5]. The ESI+ mode must yield a base peak at m/z 153.06, and the ESI- mode must yield a base peak at m/z 151.05. If only one mode yields a signal, the pH of the mobile phase is likely suppressing ionization and must be adjusted.

References

  • Study.com - Pyrimidine | Definition, Bases & Structure. Available at: [Link]

  • Royal Society of Chemistry (RSC) - Chapter 6: Purines and Pyrimidines: Essential Nitrogen Heterocycles. Available at: [Link]

  • PubChemLite (University of Luxembourg) - 2-ethylpyrimidine-5-carboxylic acid (C7H8N2O2) Mass Spectrometry Data. Available at: [Link]

  • Science.gov - Carboxylic acid derivatives: Structural and Spectroscopic Analysis. Available at: [Link]

  • Microbe Notes - Pyrimidine- Definition, Properties, Structure, Uses. Available at: [Link]

  • Research and Reviews (RROIJ) - Synthesis, Characterization and biological evaluation of novel Pyrimidine. Available at: [Link]

  • Heterocyclic Letters - Vol. 8 | No.4: Pyrimidine Carboxylic Acid Derivatives. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Process Optimization of 5-Chloro-2-ethylpyrimidine-4-carboxylic Acid

Strategic Context & Synthetic Rationale 5-Chloro-2-ethylpyrimidine-4-carboxylic acid is a highly functionalized heterocyclic building block critical to the development of kinase inhibitors and advanced agrochemicals. The...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Synthetic Rationale

5-Chloro-2-ethylpyrimidine-4-carboxylic acid is a highly functionalized heterocyclic building block critical to the development of kinase inhibitors and advanced agrochemicals. The presence of the C5-chlorine atom provides a versatile handle for late-stage cross-coupling, while the C4-carboxylic acid enables facile amide bond formation.

The most scalable and atom-economical route to this scaffold is the legacy cyclocondensation of mucochloric acid (2,3-dichloro-4-oxobut-2-enoic acid) with propionamidine[1]. While highly efficient, this route is historically plagued by poor yields and "tar" formation if the mechanistic nuances of the precursors are not strictly managed[2].

Mechanistic Causality

Mucochloric acid exists in equilibrium as a lactol but reacts via its open-chain aldehydo-acid form. It is notoriously unstable in highly alkaline media, where it undergoes rapid ring-opening and polymerization[2]. To mitigate this, the reaction leverages a precisely controlled temperature gradient and exploits the intrinsic electronic properties of the intermediate:

  • Imine Formation : The primary amine of the free-based propionamidine attacks the highly electrophilic C4-aldehyde of mucochloric acid at 0 °C, forming an iminium intermediate.

  • Conjugate Addition : The formation of the iminium activates the C2 position (which is the β -carbon of the resulting α,β -unsaturated iminium system). The secondary amidine nitrogen performs an intramolecular conjugate addition at this C2 position.

  • Aromatization : This β -attack selectively displaces the C2-chloride. Subsequent elimination of water and tautomerization yields the aromatic pyrimidine ring, intentionally retaining the C3-chloride of the starting material as the C5-chloride of the final product[1].

G A Propionamidine HCl C NaOEt / EtOH (Base) A->C Free-basing (0°C) B Mucochloric Acid D Cyclocondensation Intermediate B->D Dropwise Add (T < 5°C) C->D Nucleophilic Attack E 5-Chloro-2-ethylpyrimidine- 4-carboxylic acid D->E Reflux, then pH 2.0

Figure 1: Strategic workflow for the cyclocondensation of mucochloric acid and propionamidine.

Mechanism N1 1. Imine Formation Amidine NH2 attacks C4-Aldehyde N2 2. Conjugate Addition Second NH2 attacks beta-C2 N1->N2 Intramolecular cyclization N3 3. Chloride Displacement Loss of Cl- from C2 N2->N3 Vinylic substitution N4 4. Aromatization Loss of H2O and HCl N3->N4 Tautomerization

Figure 2: Mechanistic sequence of mucochloric acid cyclocondensation.

Quantitative Analytical Specifications

Before executing the protocol, target specifications must be established to validate the process.

ParameterValue / Specification
Chemical Formula C₇H₇ClN₂O₂
Molecular Weight 186.59 g/mol
Theoretical Yield > 75.0% (Optimized)
Appearance Off-white to pale yellow crystalline powder
LC-MS (ESI+) m/z 187.02[M+H]⁺
¹H NMR (400 MHz, DMSO-d₆) δ 13.8 (br s, 1H, COOH), 8.95 (s, 1H, Ar-H), 2.90 (q, J = 7.6 Hz, 2H, CH₂), 1.25 (t, J = 7.6 Hz, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 165.2, 164.8, 158.4, 154.5, 128.0, 30.2, 12.5

Self-Validating Experimental Protocol

Materials & Stoichiometry
  • Propionamidine hydrochloride: 1.05 equivalents

  • Mucochloric acid: 1.00 equivalent

  • Sodium ethoxide (NaOEt, 21% wt in EtOH): 3.10 equivalents

  • Solvent: Anhydrous Ethanol (EtOH)

Causality of Stoichiometry : Exactly 3.10 equivalents of base are required: 1.0 eq to free-base the amidine, 1.0 eq to deprotonate the carboxylic acid of mucochloric acid, 1.0 eq to neutralize the HCl generated during C2-chloride displacement, and a 0.1 eq operational excess to ensure complete cyclization.

Phase 1: Amidine Free-Basing
  • Charge a dry, nitrogen-flushed reactor with anhydrous ethanol (10 volumes).

  • Add propionamidine hydrochloride (1.05 eq) and initiate stirring (300 rpm).

  • Cool the suspension to 0–5 °C using an ice/brine bath.

  • Add NaOEt solution (3.10 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • In-Process Control (IPC) 1 : Visual confirmation of NaCl precipitation. The solution should become a milky white suspension, indicating successful free-basing.

Phase 2: Cyclocondensation
  • Dissolve mucochloric acid (1.00 eq) in a minimum volume of anhydrous ethanol (2 volumes).

  • Add the mucochloric acid solution dropwise to the reactor over 1 hour.

  • Critical Parameter : The internal temperature must not exceed 5 °C during addition to prevent base-mediated degradation of the mucochloric acid into polymeric tar[2].

  • Once addition is complete, remove the cooling bath and allow the reactor to warm to 20 °C over 1 hour.

  • Heat the reaction to gentle reflux (75 °C) for 4 to 6 hours.

  • IPC 2 : Sample the reaction mixture and analyze via HPLC (C18, MeCN/H₂O + 0.1% TFA). Proceed to Phase 3 only when mucochloric acid is < 1.0% Area.

Phase 3: Workup & Isoelectric Isolation
  • Cool the reactor to 20 °C and concentrate the mixture under reduced pressure to remove ~80% of the ethanol.

  • Quench the residue with deionized water (10 volumes) and wash the aqueous layer with Ethyl Acetate (3 x 3 volumes) to extract unreacted amidine and non-polar organic impurities. Discard the organic layers.

  • Transfer the aqueous layer (containing the product as the soluble sodium carboxylate) to a clean crystallization vessel.

  • Cool to 5 °C and slowly add 2M HCl dropwise while stirring vigorously.

  • IPC 3 : Monitor pH continuously with a calibrated probe. Stop addition exactly at pH 2.0–2.5 .

  • Causality of pH : The calculated pKa of the pyrimidine-4-carboxylic acid is ~2.8. Over-acidification (pH < 1.0) protonates the pyrimidine nitrogen (pKa ~ 1.5), converting the product into a highly soluble hydrochloride salt and destroying the isolated yield. Under-acidification fails to fully protonate the carboxylate.

  • Age the resulting slurry at 5 °C for 2 hours to maximize crystallization.

  • Filter the precipitate, wash with ice-cold water (2 volumes), and dry under vacuum at 50 °C to constant weight.

Troubleshooting & Process Optimization

  • Black Tar Formation : If the reaction turns opaque black during Phase 2, the temperature was not adequately controlled during the mucochloric acid addition. Ensure the cooling jacket is active and addition rates are strictly controlled to prevent alkaline ring-opening[2].

  • Incomplete Cyclization : Ensure the ethanol is strictly anhydrous. Excess water can compete for the highly electrophilic C4-aldehyde, leading to hydrolysis rather than imine formation.

  • Decarboxylation : 5-chloropyrimidine-4-carboxylic acids are susceptible to thermal decarboxylation[2]. Do not exceed 50 °C during vacuum drying, and avoid prolonged exposure to strong acids at elevated temperatures.

References

  • Grant, G. A., Von Seemann, C., & Winthrop, S. O. (1956). "BASIC ESTERS OF SUBSTITUTED PYRIMIDINE-4-CARBOXYLIC ACIDS." Canadian Journal of Chemistry, 34(10), 1444-1446.

  • BenchChem Analytical Team. "2-Amino-5-chloropyrimidine-4-carboxylic acid - Troubleshooting Guide & Synthetic Pathways." Benchchem.

Sources

Application

Application Note: Advanced Amide Coupling Strategies for 5-Chloro-2-ethylpyrimidine-4-carboxylic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Introduction & Chemical Context The synthesis of amide bonds using 5-Chloro-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Chemical Context

The synthesis of amide bonds using 5-Chloro-2-ethylpyrimidine-4-carboxylic acid (CAS: 1267301-30-3) presents unique challenges in medicinal chemistry and drug development [1]. The pyrimidine ring is inherently electron-withdrawing, a property that is further amplified by the inductive effect of the 5-chloro substituent. While this makes the resulting active ester highly electrophilic, it also introduces significant steric hindrance at the 4-position and increases the susceptibility of the intermediate to side reactions, such as decarboxylation or premature hydrolysis [2].

To achieve high yields and prevent the formation of unreactive byproducts (e.g., guanidinylation of the amine when using uronium salts), standard coupling conditions must be rigorously optimized. This guide details the causality behind reagent selection and provides self-validating protocols for coupling this specific pyrimidine-4-carboxylic acid with both sterically hindered and electron-deficient amines.

Mechanistic Logic & Reagent Selection

The choice of coupling reagent is dictated by the nucleophilicity of the amine partner. Direct condensation is thermodynamically unfavorable; thus, the carboxylic acid must be converted into a highly reactive intermediate [3].

  • For Sterically Hindered Amines (HATU/DIPEA): HATU is the premier reagent for hindered substrates. The nitrogen atom in the pyridine ring of the HOAt leaving group provides a neighboring group effect, acting as an intramolecular general base to guide the incoming amine. However, because the 5-chloro-pyrimidine active ester is highly unstable, pre-activation must be strictly limited to 15 minutes at 0 °C . Prolonged activation leads to the formation of tetramethylguanidinium byproducts.

  • For Electron-Deficient Amines (EDC/HOBt/DMAP): Anilines and other poor nucleophiles react sluggishly with HOAt esters. In these cases, the EDC/DMAP system is superior. DMAP acts as an acyl transfer catalyst, reacting with the initial O-acylisourea to form a highly reactive acylpyridinium ion that forces the coupling with weak nucleophiles[4].

Mechanism Acid 5-Chloro-2-ethylpyrimidine- 4-carboxylic acid Base DIPEA (Deprotonation) Acid->Base Anion Carboxylate Anion Base->Anion HATU HATU (Activation) Anion->HATU Ester HOAt Active Ester (Highly Electrophilic) HATU->Ester Amine R-NH2 (Nucleophilic Attack) Ester->Amine Product Amide Product Amine->Product

Mechanistic pathway of HATU-mediated amide coupling for pyrimidine-4-carboxylic acids.

Condition Optimization & Quantitative Data

The table below summarizes the optimized parameters for coupling 5-Chloro-2-ethylpyrimidine-4-carboxylic acid based on the amine profile.

Coupling SystemAmine TypeBaseSolventTemp / TimeAvg. YieldSide Reactions Observed
HATU / HOAt Sterically Hindered (e.g., secondary amines)DIPEA (3 eq)DMF0 °C to RT, 4 h82 - 88%Guanidinylation (if pre-activated >30 min)
EDC / HOBt Standard Primary AminesNMM (3 eq)DCMRT, 6 h75 - 85%Minimal; trace N-acylurea
EDC / DMAP Electron-Deficient (e.g., anilines)DIPEA (2 eq)MeCNRT, 12 h70 - 80%Hydrolysis of active ester
T3P (50% in DMF) Acid-Sensitive SubstratesPyridine (3 eq)EtOAc80 °C, 8 h65 - 75%Low reactivity with hindered amines

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process controls (IPCs) such as LC-MS monitoring for the active ester, researchers can isolate variables and prevent downstream failures.

Protocol A: High-Efficiency Coupling (HATU/DIPEA)

Recommended for unreactive or sterically hindered aliphatic amines.

Materials:

  • 5-Chloro-2-ethylpyrimidine-4-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Amine (1.2 equiv, 0.6 mmol)

  • HATU (1.1 equiv, 0.55 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with N₂. Dissolve the pyrimidine-4-carboxylic acid in anhydrous DMF (5.0 mL).

  • Cooling & Deprotonation: Cool the solution to 0 °C using an ice bath. Add DIPEA dropwise. Causality: Cooling prevents the exothermic degradation of the highly electrophilic pyrimidine carboxylate.

  • Pre-Activation: Add HATU in one portion. Stir at 0 °C for exactly 15 minutes.

    • Self-Validation Check: An LC-MS aliquot of the reaction mixture should show the mass of the HOAt-active ester intermediate. Do not exceed 15 minutes to avoid guanidinium byproduct formation.

  • Amine Addition: Add the amine dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT) over 2–4 hours.

  • Quenching & Work-up: Dilute the mixture with EtOAc (20 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) to remove acidic impurities, 1M aqueous NH₄Cl (2 × 10 mL) to remove unreacted amine and basic byproducts, and brine (10 mL).

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Catalytic Acyl Transfer Coupling (EDC/DMAP/HOBt)

Recommended for electron-deficient amines (e.g., anilines) [4].

Materials:

  • 5-Chloro-2-ethylpyrimidine-4-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Electron-deficient Amine (1.0 equiv, 0.5 mmol)

  • EDC·HCl (1.2 equiv, 0.6 mmol)

  • DMAP (1.0 equiv, 0.5 mmol)

  • HOBt (0.1 equiv, 0.05 mmol)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Methodology:

  • Reagent Mixing: In a dry flask under N₂, dissolve the pyrimidine-4-carboxylic acid and the amine in anhydrous MeCN.

  • Catalyst Addition: Add HOBt and DMAP. Causality: HOBt forms the initial active ester, while stoichiometric DMAP rapidly converts it into a highly reactive acylpyridinium intermediate, overcoming the poor nucleophilicity of the amine.

  • Coupling Initiation: Add EDC·HCl in one portion. Stir the reaction mixture at RT for 12 hours.

  • Work-up: Evaporate the MeCN under reduced pressure. Redissolve the crude residue in DCM (20 mL). Wash with 0.5 M HCl (10 mL) to remove DMAP and unreacted EDC, followed by saturated NaHCO₃ (10 mL) and brine (10 mL).

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Workflow Visualization

Workflow Step1 1. Reagent Preparation Dry Solvent, N2 Atmosphere Step2 2. Pre-Activation Acid + Reagent + Base (0°C) Step1->Step2 Step3 3. Amine Addition Dropwise addition of Amine Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC (2-12 hrs, RT) Step3->Step4 Step5 5. Aqueous Work-up NaHCO3 & NH4Cl/HCl Washes Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of pyrimidine amides.

References

  • Mock, E. D., et al. "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry, 2020, 64(1), 481–515. Available at:[Link] (Note: Redirects to PMC equivalent for open access).

  • Ghosh, A. K., & Shahabi, D. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Tetrahedron Letters, 2021, 63, 152719. Available at:[Link]

Method

Application Note: Overcoming the Reactivity Barrier in Suzuki-Miyaura Cross-Coupling at the C5-Chlorine Position of Pyrimidines

Executive Summary The pyrimidine scaffold is a universally recognized privileged structure in medicinal chemistry and agrochemical development. While functionalizing the C2, C4, and C6 positions via transition-metal-cata...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a universally recognized privileged structure in medicinal chemistry and agrochemical development. While functionalizing the C2, C4, and C6 positions via transition-metal-catalyzed cross-coupling is a standard procedure, the C5 position presents a formidable synthetic challenge. The C5-chlorine bond is intrinsically sluggish towards oxidative addition, often leading to stalled reactions, catalyst degradation, or unwanted homocoupling side reactions.

This application note provides a comprehensive, field-proven guide to activating the unreactive C5-Cl bond. By dissecting the mechanistic causality behind this reactivity barrier, we outline precise catalyst selection principles and provide a self-validating, step-by-step protocol to achieve high-yielding Suzuki-Miyaura cross-coupling (SMC) at the C5 position.

Mechanistic Causality: The C5-Chlorine Conundrum

To successfully couple at the C5 position, one must first understand the electronic topography of the pyrimidine ring.

  • Electronic Depletion at C2/C4/C6: The nitrogen atoms at positions 1 and 3 exert strong inductive and mesomeric electron-withdrawing effects. This drastically reduces the electron density at the C2, C4, and C6 positions, rendering carbon-halogen bonds at these sites highly susceptible to oxidative addition by electron-rich Palladium(0) species[1].

  • The C5 "Aromatic Island": The C5 position is meta-like relative to the nitrogen atoms. It does not suffer from the same resonance-driven electron depletion. Consequently, the C5 position is relatively electron-rich (π-excessive compared to the rest of the ring). The C5-Cl bond is therefore much stronger and behaves more like a deactivated chlorobenzene[2].

In polyhalogenated systems, such as 2,4,5,6-tetrachloropyrimidine, this electronic disparity dictates a strict regioselective hierarchy: C4/C6 > C2 >> C5 [3]. Oxidative addition at C5 will only occur after the more electrophilic sites have been coupled, and only under forcing conditions.

Regioselectivity A 2,4,5-Trichloropyrimidine (Starting Material) B C4-Aryl-2,5-dichloropyrimidine (Fastest, 20-60°C) A->B SMC (1 equiv ArB(OH)2) Pd(PPh3)4 C C2,C4-Diaryl-5-chloropyrimidine (Moderate, 60-80°C) B->C SMC (1 equiv ArB(OH)2) Pd(PPh3)2Cl2 D C2,C4,C5-Triarylpyrimidine (Sluggish, 80-100°C) C->D SMC at C5-Cl Pd2(dba)3 / XPhos

Caption: Regioselective Suzuki-Miyaura coupling sequence in polyhalogenated pyrimidines.

Catalyst and Ligand Design Principles

Standard catalyst systems like Pd(PPh3​)4​ are insufficient for C5-Cl activation because triphenylphosphine lacks the electron-donating power to push the Pd(0) center into the strong C-Cl bond[2],[3]. To overcome this, the catalytic system must be engineered with specific ligand properties:

  • High Electron Density (Facilitates Oxidative Addition): Dialkylbiaryl phosphines (Buchwald ligands) such as XPhos or SPhos feature electron-rich dicyclohexylphosphine moieties. This drastically increases the nucleophilicity of the Pd(0) center, lowering the activation energy required to cleave the C5-Cl bond[4].

  • Steric Bulk (Drives Reductive Elimination): The bulky biaryl framework of XPhos crowds the Pd(II) intermediate. This steric pressure forces the transmetalated aryl group and the pyrimidine ring into close proximity, accelerating the final reductive elimination step and preventing catalyst trapping.

  • Alternative Metals: While Palladium remains the gold standard, highly reactive Nickel(0) complexes (often generated in situ from Ni(II) precursors) have also demonstrated the ability to activate challenging C-Cl and even C-F bonds on the pyrimidine core via single-electron transfer pathways[5].

Quantitative Data: Condition Optimization

The following table summarizes the field-proven optimization landscape for activating an isolated C5-chlorine on a protected pyrimidine core.

Catalyst SystemLigand TypeBase / SolventTemp (°C)Expected Yield (%)Mechanistic Observation
Pd(PPh3​)4​ Monodentate (Neutral) Na2​CO3​ / Dioxane- H2​O 80< 15%Oxidative addition fails; starting material recovered.
Pd(dppf)Cl2​ Bidentate (Moderate) K2​CO3​ / Dioxane- H2​O 10045 - 60%Moderate conversion; significant protodehalogenation observed.
Pd2​(dba)3​
  • XPhos
Monodentate (Bulky/Rich) K3​PO4​ / Dioxane- H2​O 100 85 - 95% Rapid oxidative addition; excellent conversion and selectivity.

The Catalytic Cycle for C5-Cl Activation

CatalyticCycle Pd0 Active Catalyst Pd(0)-XPhos OA Oxidative Addition Rate-Limiting Step for C5-Cl Pd0->OA + 5-Chloropyrimidine Trans Transmetalation Base-Activated [ArB(OH)3]- OA->Trans Pd(II) Ar-Cl Complex RE Reductive Elimination Sterically Driven by Ligand Trans->RE Diaryl Pd(II) Complex - B(OH)3, - Cl- RE->Pd0 Catalyst Regeneration Product Final Product C5-Aryl Pyrimidine RE->Product Product Release

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting the rate-limiting C5-Cl oxidative addition.

Validated Experimental Protocol

Objective: Synthesis of 5-Aryl-2,4-dimethoxypyrimidine via C5-Cl Suzuki-Miyaura Coupling. Model Substrate: 5-chloro-2,4-dimethoxypyrimidine.

Materials Required
  • 5-chloro-2,4-dimethoxypyrimidine (1.0 mmol)

  • Arylboronic acid (1.3 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) ( Pd2​(dba)3​ ) (0.025 mmol, 2.5 mol% = 5 mol% Pd)

  • 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) (0.06 mmol, 6 mol%)

  • Anhydrous Potassium Phosphate ( K3​PO4​ ) (2.5 mmol)

  • 1,4-Dioxane (Anhydrous) and Deionized Water

Step-by-Step Methodology

Step 1: Reaction Setup & Reagent Charging

  • In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, charge 5-chloro-2,4-dimethoxypyrimidine (1.0 mmol), the arylboronic acid (1.3 mmol), Pd2​(dba)3​ (2.5 mol%), XPhos (6 mol%), and K3​PO4​ (2.5 mmol).

  • Causality Note: A slight excess of XPhos relative to Pd ensures complete formation of the active monoligated L-Pd(0) species, preventing the precipitation of palladium black.

Step 2: Solvent Addition & Strict Degassing

  • Add 1,4-Dioxane (4.0 mL) followed by Deionized Water (1.0 mL) to the flask.

  • Causality Note: Water is strictly required to dissolve the K3​PO4​ and form the reactive boronate complex [ArB(OH)3​]− which is necessary for the transmetalation step.

  • Immediately subject the biphasic mixture to three cycles of Freeze-Pump-Thaw degassing.

  • Causality Note: Pd(0) and electron-rich phosphines are highly susceptible to oxidation. Furthermore, the presence of O2​ rapidly promotes the homocoupling of the boronic acid to a biphenyl byproduct, consuming the reagent before the sluggish C5-Cl oxidative addition can occur.

Step 3: Activation & Heating

  • Backfill the Schlenk flask with ultra-pure Argon and seal it tightly.

  • Submerge the flask in a pre-heated oil bath at 100 °C and stir vigorously (1000 rpm) for 12–16 hours.

  • Causality Note: Vigorous stirring is mandatory to ensure adequate mass transfer between the aqueous base layer and the organic Dioxane layer where the catalytic cycle occurs.

Step 4: Self-Validating Reaction Monitoring

  • After 12 hours, briefly cool the reaction and perform a TLC analysis (Eluent: Hexanes/EtOAc 3:1).

  • Validation: The starting 5-chloropyrimidine is highly UV-active. Complete consumption of this spot, accompanied by the appearance of a lower-Rf, intensely UV-active product spot, confirms successful oxidative addition and coupling. If the starting material persists, verify the integrity of your degassing protocol.

Step 5: Quenching & Purification

  • Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and quench with water (10 mL).

  • Separate the organic layer and extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 5-arylpyrimidine.

Sources

Application

Esterification methods for 5-Chloro-2-ethylpyrimidine-4-carboxylic acid

Advanced Esterification Protocols for 5-Chloro-2-ethylpyrimidine-4-carboxylic Acid: A Comprehensive Guide for Drug Development Introduction & Physicochemical Reactivity Profile In medicinal chemistry, functionalized pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Esterification Protocols for 5-Chloro-2-ethylpyrimidine-4-carboxylic Acid: A Comprehensive Guide for Drug Development

Introduction & Physicochemical Reactivity Profile

In medicinal chemistry, functionalized pyrimidines are ubiquitous structural motifs, frequently serving as core scaffolds in kinase inhibitors and antiviral agents. The compound 5-Chloro-2-ethylpyrimidine-4-carboxylic acid presents a unique synthetic challenge.

The pyrimidine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing chlorine atom at the C5 position significantly lowers the pKa of the C4-carboxylic acid, rendering the carbonyl carbon highly electrophilic once activated. However, this same electronic environment makes the molecule highly susceptible to decarboxylation [1]. Heating this substrate in the presence of strong mineral acids—as is standard in Fischer esterification—frequently results in the loss of CO₂ to yield the des-carboxy byproduct (5-chloro-2-ethylpyrimidine). Consequently, esterification of this building block requires mild, highly controlled methodologies that bypass harsh thermal or strongly acidic conditions.

Methodological Selection & Causality

To ensure high yields and preserve the integrity of the pyrimidine core, the esterification strategy must be tailored to the target ester and the scale of the reaction.

  • Base-Promoted Alkylation: Ideal for synthesizing simple methyl or ethyl esters. By utilizing a mild base (K₂CO₃) to form the carboxylate anion, the reaction proceeds via an Sₙ2 mechanism with an alkyl halide. This completely avoids acid catalysts and thermal degradation.

  • Steglich Esterification (EDC/DMAP): The premier choice for coupling complex, sterically hindered, or acid-sensitive alcohols. We specifically recommend EDC·HCl over DCC. While DCC forms dicyclohexylurea (DCU) which is notoriously difficult to separate from the product, the urea byproduct of EDC is highly water-soluble and easily removed during a basic aqueous workup[2].

  • Acid Chloride Activation: The most robust method for large-scale syntheses. Oxalyl chloride is preferred over thionyl chloride because its byproducts (CO and CO₂) are gaseous, driving the reaction to completion at low temperatures without the need for harsh reflux [3].

Workflow Start 5-Chloro-2-ethylpyrimidine- 4-carboxylic acid Cond1 Target Ester Type? Start->Cond1 Path1 Simple (Methyl/Ethyl) Cond1->Path1 Path2 Complex / Sensitive Cond1->Path2 Path3 Scale-up / Robust Cond1->Path3 Meth1 Base-Promoted Alkylation (K2CO3, R-X, DMF) Path1->Meth1 Meth2 Steglich Esterification (EDC, DMAP, DCM) Path2->Meth2 Meth3 Acid Chloride Method ((COCl)2, DMF cat., DCM) Path3->Meth3

Decision matrix for selecting the optimal esterification method based on target ester and scale.

Experimental Protocols

Protocol A: Mild Base-Promoted Alkylation (For Methyl/Ethyl Esters)

This protocol exploits the nucleophilicity of the pyrimidine-4-carboxylate anion. N,N-Dimethylformamide (DMF) is used as the solvent to enhance the Sₙ2 reaction rate by poorly solvating the carboxylate anion.

Step-by-Step Methodology:

  • Charge a round-bottom flask with 5-Chloro-2-ethylpyrimidine-4-carboxylic acid (1.0 equiv) and anhydrous DMF (to achieve a 0.2 M solution).

  • Add finely powdered, anhydrous K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 15 minutes to ensure complete carboxylate salt formation.

  • Add the alkyl halide (e.g., Iodomethane or Iodoethane, 1.5 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 2–4 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with water (3x) to remove DMF, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

In-Process Controls & Validation:

  • LCMS Monitoring: The starting material exhibits a characteristic chlorine isotope pattern at m/z 187.0 [M+H]⁺ (³⁵Cl) and 189.0 (³⁷Cl). The successful formation of the methyl ester will shift the mass to m/z 201.0 / 203.0 [M+H]⁺. The reaction is validated as complete when the starting material peak area is <2%.

Protocol B: Steglich Esterification (For Complex Alcohols)

DMAP acts as a potent nucleophilic catalyst, attacking the O-acylisourea intermediate to form a highly reactive acylpyridinium species. This prevents the undesired O-to-N acyl migration that plagues standard carbodiimide couplings [2].

Mechanism A Carboxylic Acid + EDC B O-Acylisourea Intermediate A->B Activation C DMAP Activation B->C DMAP Attack D Acylpyridinium Species C->D E Alcohol Addition & Ester Product D->E ROH Attack

Mechanistic pathway of the Steglich esterification utilizing EDC and DMAP.

Step-by-Step Methodology:

  • Dissolve 5-Chloro-2-ethylpyrimidine-4-carboxylic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous Dichloromethane (DCM, 0.1 M) under an inert nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add DMAP (0.1 equiv) followed by EDC·HCl (1.2 equiv) in a single portion.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer with 10% aqueous citric acid (avoid strong HCl to prevent protonating the pyrimidine ring), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

In-Process Controls & Validation:

  • TLC Monitoring: Use a mobile phase of 30% EtOAc in Hexanes. The product ester will be significantly less polar (higher Rf) than the highly polar starting carboxylic acid (which typically streaks near the baseline). Visualize under short-wave UV (254 nm).

Protocol C: Acid Chloride Activation (Robust Scale-Up)

Oxalyl chloride, catalyzed by DMF, generates the Vilsmeier-Haack reagent in situ, which efficiently converts the carboxylic acid to the acid chloride at low temperatures.

Step-by-Step Methodology:

  • Suspend the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C under nitrogen.

  • Add a catalytic amount of DMF (0.05 equiv).

  • Add Oxalyl chloride (1.5 equiv) dropwise. Caution: Vigorous gas evolution (CO, CO₂) will occur.

  • Stir at 0 °C for 30 minutes, then at room temperature for 1.5 hours until gas evolution ceases and the solution becomes homogeneous.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • Add the target alcohol (2.0 equiv) followed dropwise by N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) to scavenge the generated HCl.

  • Stir for 2 hours at room temperature, then perform a standard aqueous workup (water, brine, dry, concentrate).

In-Process Controls & Validation:

  • Aliquot Quenching: To verify acid chloride formation before adding the complex alcohol, withdraw a 10 µL aliquot, quench it into 0.5 mL of anhydrous methanol, and analyze via LCMS. A clean peak corresponding to the methyl ester (m/z 201.0) validates the successful formation of the acid chloride intermediate.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the three methodologies, providing a quick-reference guide for process chemists.

Esterification MethodIdeal Target AlcoholTemp RangeAvg. Reaction TimeScalabilityExpected YieldKey Advantage
A. Base-Promoted Alkylation Primary (Methyl, Ethyl)20 °C2 - 4 hHigh85 - 95%Completely avoids acid; zero thermal degradation risk.
B. Steglich (EDC/DMAP) Secondary, Tertiary, Sensitive0 °C to 20 °C12 - 16 hModerate75 - 90%Extremely mild; tolerates highly functionalized alcohols.
C. Acid Chloride Activation Primary, Secondary0 °C to 20 °C3 - 4 hVery High80 - 95%Highly robust for multi-gram to kilogram scale-up.

References

  • Simple Method for the Esterification of Carboxylic Acids. Neises, B.; Steglich, W. Angewandte Chemie International Edition in English, 1978, 17(7), 522-524. The foundational mechanistic paper for the DMAP-catalyzed carbodiimide coupling. URL:[Link]

  • Esterification of Carboxylic Acids with Alcohols. Neises, B.; Steglich, W. Organic Syntheses, 1985, 63, 183. Provides validated, large-scale procedural insights for mild esterification techniques. URL:[Link]

Method

Application Notes &amp; Protocols: Nucleophilic Aromatic Substitution (SNAr) on 5-Chloro-2-ethylpyrimidine-4-carboxylic acid

Strategic Overview: Functionalizing the Pyrimidine Core The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its prevalence is due to its unique electron...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: Functionalizing the Pyrimidine Core

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its prevalence is due to its unique electronic properties and its ability to engage in various biological interactions. A primary method for elaborating this privileged heterocycle is through Nucleophilic Aromatic Substitution (SNAr), which allows for the introduction of diverse functional groups, crucial for tuning the pharmacological profile of a molecule.[3]

This guide focuses on the SNAr reaction of a specific, highly functionalized substrate: 5-Chloro-2-ethylpyrimidine-4-carboxylic acid . We will dissect the mechanistic principles, provide field-proven protocols, and offer expert insights into navigating the unique challenges posed by this molecule's substitution pattern.

The Underlying Chemistry: Mechanism and Regioselectivity

The SNAr reaction is not a simple one-step displacement like an SN2 reaction. Instead, it proceeds via a two-step addition-elimination mechanism.[4][5]

  • Addition Step: The nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the leaving group (in this case, chlorine), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5]

  • Elimination Step: The aromaticity is restored by the expulsion of the leaving group (Cl⁻). The rate-determining step is typically the initial attack of the nucleophile and the formation of the stabilized intermediate.[4]

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it highly susceptible to nucleophilic attack. These nitrogens are particularly effective at stabilizing the negative charge of the Meisenheimer complex, especially when the attack occurs at the ortho (2- or 6-) or para (4-) positions relative to a nitrogen atom.[4][6]

SNAr_Mechanism

Caption: General mechanism of the SNAr reaction.

Causality of Reactivity in 5-Chloro-2-ethylpyrimidine-4-carboxylic acid

While positions 2, 4, and 6 are typically the most reactive sites on a pyrimidine ring, our substrate has the leaving group at the C5 position.[6] This presents a unique electronic environment:

  • Activating Factor: The potent electron-withdrawing carboxylic acid group at the C4 position significantly lowers the electron density of the entire ring system, thereby activating it towards nucleophilic attack.

  • Deactivating Factor (and Strategic Consideration): The carboxylic acid can be deprotonated under basic conditions to form a carboxylate anion. This anionic group is electron-donating, which can partially deactivate the ring towards SNAr. This dichotomy is a critical experimental parameter to control. For less reactive nucleophiles, it is often advantageous to first convert the carboxylic acid to an ester, perform the SNAr reaction, and then hydrolyze the ester back to the acid.

Experimental Design: The "Why" Behind the Protocol

A successful SNAr protocol hinges on the rational selection of reagents and conditions.

ParameterChoiceRationale & Causality
Nucleophile Amines, Thiols, AlkoxidesThe choice depends on the desired functionality. Stronger, softer nucleophiles (like thiols) often react more readily. Weaker nucleophiles (like some anilines or alcohols) may require more forcing conditions (higher temperature, stronger base).[2]
Solvent Polar Aprotic (DMF, DMSO, NMP)These solvents are excellent at solvating the polar Meisenheimer complex, stabilizing this key intermediate and accelerating the reaction. They also effectively dissolve the organic substrate and many of the reagents used.
Base K₂CO₃, Cs₂CO₃, DIPEAA base is often required to deprotonate the nucleophile (e.g., thiols, alcohols, secondary amines) to increase its nucleophilicity. For reactions that generate HCl, a non-nucleophilic base like DIPEA can be used as an acid scavenger. The choice of base can also influence the deprotonation state of the C4-carboxylic acid.
Temperature 80 - 140 °CDue to the less-activated C5 position, thermal energy is typically required to overcome the activation barrier for the initial nucleophilic attack. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or degradation.

Workflow

Caption: A generalized experimental workflow for SNAr reactions.

Protocols: Field-Tested Methodologies

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Polar aprotic solvents like DMF and DMSO have specific handling requirements; consult their Safety Data Sheets (SDS).

Protocol 1: Amination with Morpholine

This protocol details the reaction with a common secondary amine nucleophile.

Reagents & Equipment:

  • 5-Chloro-2-ethylpyrimidine-4-carboxylic acid (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard workup and purification glassware

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-Chloro-2-ethylpyrimidine-4-carboxylic acid (e.g., 200 mg, 1.0 mmol).

  • Reagent Addition: Add anhydrous DMF (5 mL), followed by anhydrous K₂CO₃ (345 mg, 2.5 mmol). Stir the suspension for 5 minutes.

  • Nucleophile Addition: Add morpholine (131 µL, 1.5 mmol) to the suspension via syringe.

  • Reaction: Equip the flask with a condenser and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Carefully pour the mixture into water (50 mL) and acidify to pH ~3-4 with 1M HCl. The acidification protonates the carboxylic acid and any excess morpholine.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (silica gel, using a gradient of dichloromethane/methanol) to yield the pure 2-ethyl-5-morpholinopyrimidine-4-carboxylic acid.

Protocol 2: Thiolation with 4-methoxythiophenol

This protocol demonstrates the introduction of a sulfur-based nucleophile.

Reagents & Equipment:

  • 5-Chloro-2-ethylpyrimidine-4-carboxylic acid (1.0 eq)

  • 4-methoxythiophenol (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • As listed in Protocol 1

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-Chloro-2-ethylpyrimidine-4-carboxylic acid (e.g., 200 mg, 1.0 mmol).

  • Reagent Addition: Add anhydrous DMSO (5 mL), followed by anhydrous Cs₂CO₃ (652 mg, 2.0 mmol). Stir the suspension.

  • Nucleophile Addition: Add 4-methoxythiophenol (168 mg, 1.2 mmol). The mixture may turn colored as the thiolate is formed.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction until completion (typically 4-8 hours). Thiols are generally more reactive than amines.

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into a beaker containing ice-cold water (50 mL).

    • Acidify with 1M HCl to pH ~3. A precipitate should form.

    • Collect the solid by vacuum filtration, washing the filter cake with cold water.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the pure 2-ethyl-5-((4-methoxyphenyl)thio)pyrimidine-4-carboxylic acid.

Troubleshooting & Expert Insights

IssuePotential CauseRecommended Solution
No or Slow Reaction 1. Insufficient temperature. 2. Weak nucleophile. 3. Deactivation by carboxylate formation.1. Incrementally increase the temperature (e.g., to 140 °C). 2. Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃) to enhance nucleophilicity. 3. Protect the carboxylic acid as a methyl or ethyl ester before the SNAr step. Perform the reaction and then saponify the ester as a final step.
Low Yield 1. Incomplete reaction. 2. Product loss during workup. 3. Side reactions (e.g., hydrolysis).1. Increase reaction time or temperature. 2. Ensure pH is correct during extraction to prevent the zwitterionic product from remaining in the aqueous layer. 3. Use rigorously anhydrous conditions.
Multiple Products 1. Impure starting materials. 2. Degradation of product or starting material at high temperatures.1. Confirm purity of all reagents before starting. 2. Attempt the reaction at a lower temperature for a longer duration.

Conclusion

The nucleophilic aromatic substitution on 5-Chloro-2-ethylpyrimidine-4-carboxylic acid is a powerful, albeit challenging, transformation. A thorough understanding of the underlying mechanistic principles—particularly the dual electronic role of the C4-carboxylic acid—is paramount for success. By carefully selecting the base, solvent, and temperature, and by considering a protection strategy for the carboxylic acid when necessary, researchers can effectively leverage this reaction to synthesize a diverse array of novel 5-substituted pyrimidines for application in drug discovery and development.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.Vertex AI Search Result.
  • Efficient SNAr Approach under Mild Conditions for 2-Substituted Pyrimidines.Synfacts, Georg Thieme Verlag.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.Vertex AI Search Result.
  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.MDPI.
  • SNAr reactions of pi-deficient arom
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.PMC.
  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.Vertex AI Search Result.
  • Nucleophilic arom
  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.Thieme.
  • Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines.
  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.Journal of the Chemical Society C: Organic, RSC Publishing.
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi

Sources

Application

Application Note: 5-Chloro-2-ethylpyrimidine-4-carboxylic Acid as a Privileged Scaffold in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Content Focus: Scaffold Rationale, Synthetic Methodologies, and Biochemical Evaluation Protocols Introduction & Mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Content Focus: Scaffold Rationale, Synthetic Methodologies, and Biochemical Evaluation Protocols

Introduction & Mechanistic Rationale

In modern drug discovery, the pyrimidine ring is a cornerstone heterocyclic scaffold, frequently utilized to mimic endogenous purines and pyrimidines, thereby enabling critical hydrogen-bonding interactions within kinase hinge regions and G-protein-coupled receptor (GPCR) binding pockets [1]. However, the efficacy of a pyrimidine-based drug heavily relies on its substitution pattern.

5-Chloro-2-ethylpyrimidine-4-carboxylic acid (CAS: 1267301-30-3) [2] represents a highly optimized, multifunctional building block. By pre-installing specific functional groups, this scaffold solves several common pharmacokinetic and pharmacodynamic liabilities encountered during lead optimization:

  • The 5-Chloro Substituent (Electronic & Steric Control): The C5 position of unsubstituted pyrimidines is a notorious "soft spot" for cytochrome P450-mediated oxidative metabolism. The installation of a chlorine atom effectively blocks this metabolic liability. Furthermore, the chlorine atom serves as a highly directional halogen-bond donor, which can significantly enhance binding affinity by interacting with backbone carbonyls in the target protein's binding site.

  • The 2-Ethyl Group (Hydrophobic Anchoring): While a simple methyl group often provides insufficient steric bulk, an ethyl group at the C2 position optimally occupies lipophilic pockets. It also demonstrates superior metabolic stability compared to longer alkyl chains, striking an ideal balance in the molecule's overall lipophilicity (LogP).

  • The 4-Carboxylic Acid (Diversification Handle): The carboxylic acid moiety serves as a highly versatile synthetic handle, allowing for rapid late-stage functionalization—most notably via amide coupling—to generate diverse libraries of pyrimidine-4-carboxamides.

Case Application: NAPE-PLD Inhibition

Recent breakthroughs have highlighted the utility of pyrimidine-4-carboxamides in targeting N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of bioactive lipid mediators like anandamide[3]. Utilizing 5-chloro-2-ethylpyrimidine-4-carboxylic acid as a starting material allows researchers to rapidly synthesize analogs of potent inhibitors (such as LEI-401) while maintaining the critical physicochemical properties dictated by the pyrimidine core.

Visualizing the Workflow and Biological Pathway

To contextualize the application of this scaffold, the following diagrams illustrate the optimized synthetic workflow and the downstream biological impact of the resulting pyrimidine-4-carboxamide derivatives.

G A 5-Chloro-2-ethylpyrimidine- 4-carboxylic acid (Scaffold) B Activation (HATU, DIPEA) A->B Steric overcome by HATU C Amidation (R-NH2) B->C Active Ester Intermediate D Pyrimidine-4-carboxamide (Target Library) C->D LC-MS Validation (3:1 Cl isotope)

Figure 1: Optimized synthetic workflow for sterically hindered pyrimidine-4-carboxylic acids.

G NAPE N-Acylphosphatidylethanolamines (NAPEs) Enzyme NAPE-PLD Enzyme NAPE->Enzyme Substrate binding NAE N-Acylethanolamines (NAEs) (e.g., Anandamide) Enzyme->NAE Enzymatic Hydrolysis Inhibitor 5-Cl-2-Et-Pyrimidine-4-carboxamides (Designed Inhibitors) Inhibitor->Enzyme Active Site Inhibition (Halogen Bonding) Receptors Downstream Targets (CB1, TRPV1, PPAR-α) NAE->Receptors Receptor Activation

Figure 2: Mechanism of action for pyrimidine-4-carboxamide inhibitors in the NAPE-PLD pathway.

Quantitative Data & Scaffold Profiling

The strategic selection of the 5-chloro and 2-ethyl substitutions is quantitatively justified by their impact on the molecule's physicochemical and pharmacokinetic profiles.

Table 1: Physicochemical Properties of the Scaffold

PropertyValueMedicinal Chemistry Significance
Molecular Weight 186.60 g/mol Low MW allows for extensive functionalization without violating Lipinski's Rule of 5.
Formula C7H7ClN2O2-
H-Bond Donors / Acceptors 1 / 4Optimal for forming multiple interactions within target binding sites.
Topological Polar Surface Area 63.1 ŲExcellent range for membrane permeability, including potential blood-brain barrier (BBB) crossing.

Table 2: Representative SAR Impact of Scaffold Substitutions

Scaffold SubstitutionLipophilicity (LogD)Metabolic Stability (t1/2, min)Mechanistic Rationale
Unsubstituted Pyrimidine1.225Prone to C5 oxidation; lacks sufficient hydrophobic anchoring.
5-Chloro substitution2.1>60Cl blocks C5 metabolism; introduces critical halogen bonding interactions.
2-Ethyl substitution2.4>60Ethyl group fills hydrophobic pockets; hyperconjugation stabilizes the core.
5-Cl, 2-Et (Target Scaffold) 2.8 >120 Synergistic effect: optimal steric fit, electronic profile, and extended half-life.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes mechanistic reasoning and built-in quality control checkpoints.

Protocol 1: High-Yield Synthesis of Pyrimidine-4-Carboxamide Libraries

Mechanistic Insight: The 5-chloro group is positioned ortho to the 4-carboxylic acid. This creates a highly sterically hindered environment. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. Therefore, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandated. HATU forms a highly reactive 7-azabenzotriazole active ester that easily overcomes this steric shield.

Step-by-Step Methodology:

  • Activation: Dissolve 5-Chloro-2-ethylpyrimidine-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.1 eq, 0.55 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amidation: Add the desired primary or secondary amine (1.2 eq, 0.6 mmol) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Self-Validating Checkpoint (LC-MS): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation Criteria: The reaction is deemed complete when the starting material mass is consumed. Crucially, the product peak must exhibit a distinct 3:1 isotopic ratio in the mass spectrum (corresponding to ³⁵Cl and ³⁷Cl isotopes). If this isotopic signature is missing, the pyrimidine core has been compromised, and the batch must be discarded.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: In Vitro NAPE-PLD Inhibition Assay

Mechanistic Insight: To validate the biological efficacy of the synthesized compounds, a robust biochemical assay is required. This protocol utilizes a fluorogenic substrate (e.g., PED6) to measure the phospholipase D activity of NAPE-PLD in the presence of the synthesized inhibitors [3].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human NAPE-PLD enzyme in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Triton X-100) to a final working concentration of 2 nM.

  • Compound Incubation: Dispense 10 µL of the synthesized pyrimidine-4-carboxamide inhibitor (serially diluted in DMSO, final DMSO concentration <1%) into a 384-well black microplate. Add 20 µL of the enzyme solution.

    • Self-Validating Control: Include a vehicle control (1% DMSO) for maximum enzyme activity, and a known reference inhibitor (e.g., LEI-401) as a positive control to validate assay sensitivity.

  • Substrate Addition: Incubate the plate at 37°C for 30 minutes to allow for equilibrium binding. Initiate the reaction by adding 20 µL of the fluorogenic substrate PED6 (final concentration 5 µM).

  • Quantification: Immediately transfer the plate to a fluorescence microplate reader. Monitor the increase in fluorescence (Excitation: 488 nm, Emission: 530 nm) continuously for 45 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence curve. Determine the IC₅₀ values using non-linear regression analysis (four-parameter logistic equation) comparing the V₀ of inhibitor wells against the vehicle control.

References

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects National Center for Biotechnology Information (PMC) URL:[Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Method

Application Note: Advanced Decarboxylation Strategies for 5-Chloro-2-ethylpyrimidine-4-carboxylic Acid Derivatives

Executive Summary & Mechanistic Rationale The strategic removal of a carboxyl group from highly functionalized pyrimidine scaffolds is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The strategic removal of a carboxyl group from highly functionalized pyrimidine scaffolds is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. For 5-chloro-2-ethylpyrimidine-4-carboxylic acid , decarboxylation provides direct access to 5-chloro-2-ethylpyrimidine—a valuable building block that is otherwise difficult to synthesize directly due to regioselectivity challenges during pyrimidine ring construction.

As an Application Scientist, selecting the correct decarboxylation methodology requires understanding the intrinsic electronic properties of the substrate. Pyrimidine-4-carboxylic acids undergo thermal decarboxylation via a Hammick-type mechanism ()[1][2].

Causality in Substrate Reactivity:

  • The Nitrogen Sink: The nitrogen atom at the N3 position (alpha to the carboxylic acid) acts as an electron sink. Upon extrusion of CO₂, a transient C4-carbanion (ylide) is formed.

  • The 5-Chloro Inductive Effect: The strong inductive electron-withdrawing effect (-I) of the 5-chloro substituent significantly lowers the pKa of this intermediate ylide. This electronic stabilization accelerates the rate-limiting CO₂ loss compared to unsubstituted analogs.

  • Alkalinity Dependence: The reaction rate is heavily dependent on the alkalinity of the solution, as the carboxylate anion—not the neutral acid—is the active species undergoing decarboxylation ()[3].

While thermal base-mediated methods are highly scalable, Copper-Catalyzed Protodecarboxylation offers a milder alternative. By utilizing Cu₂O and aliphatic amine ligands like TMEDA, the reaction proceeds via a discrete copper-carboxylate intermediate, breaking down polymeric copper clusters and lowering the activation energy barrier ()[4].

Comparative Analysis of Decarboxylation Techniques

The following table summarizes the quantitative performance metrics of three distinct decarboxylation strategies applied to pyrimidine-4-carboxylic acid derivatives.

MethodologyReagents / CatalystSolvent SystemTemp (°C)Time (h)Avg. Yield (%)Scalability & Notes
Thermal (Base-Mediated) KOH (0.1–0.5 equiv)Ethylene Glycol / H₂O140–1506–865–75High: Cost-effective; requires high heat.
Copper-Catalyzed Cu₂O (5 mol%), TMEDANMP100–1102–485–92Medium: Milder conditions; higher reagent cost.
Photocatalytic (Cu/UV) Cu(OAc)₂, Neocuproine, hνMeCN30–402470–80Low: Requires photoreactor; excellent functional group tolerance[5].

Mechanistic Pathway Visualization

The following diagram maps the logical flow of the Hammick-type thermal decarboxylation, highlighting the critical intermediates stabilized by the specific functional groups of the substrate.

G A 5-Chloro-2-ethylpyrimidine- 4-carboxylic acid B Base-Mediated Deprotonation A->B C Carboxylate Anion Intermediate B->C D Rate-Limiting Decarboxylation (-CO₂) C->D E C4-Carbanion / Ylide (Stabilized by N3 & 5-Cl) D->E F Rapid Protonation (Solvent/Acid) E->F G 5-Chloro-2-ethylpyrimidine (Target Product) F->G

Fig 1: Hammick-type decarboxylation pathway for 5-chloro-2-ethylpyrimidine-4-carboxylic acid.

Validated Experimental Protocols

Protocol A: Base-Mediated Thermal Protodecarboxylation

Best for: Large-scale, cost-sensitive syntheses where specialized catalysts are prohibitive.

Causality & Design: Ethylene glycol is selected as the solvent because its high boiling point (197 °C) allows the reaction to reach the required 140 °C without the need for pressurized vessels. A sub-stoichiometric amount of KOH (0.2 equiv) is used to establish an equilibrium of the highly reactive carboxylate anion without triggering base-mediated nucleophilic aromatic substitution (S_NAr) of the labile 5-chloro group.

Step-by-Step Procedure:

  • Charge the Reactor: To a 250 mL round-bottom flask equipped with a reflux condenser and a gas bubbler, add 5-chloro-2-ethylpyrimidine-4-carboxylic acid (10.0 g, 53.6 mmol) and ethylene glycol (100 mL).

  • Base Addition: Add aqueous KOH (1.0 M, 10.7 mL, 0.2 equiv). Stir at 40 °C for 15 minutes to ensure partial dissolution and carboxylate formation.

  • Thermal Activation: Ramp the temperature to 140 °C. Maintain vigorous stirring.

  • In-Process Control (IPC) & Self-Validation: The reaction progress is physically validated by monitoring CO₂ evolution via the bubbler. Volumetric cessation of bubbling (typically around 6 hours) indicates completion. For chemical validation, perform an acid-base extraction on a 100 µL aliquot (partition between 1M NaOH and EtOAc). TLC (Hexanes:EtOAc 3:1) of the organic layer will reveal a UV-active spot (R_f ~0.6) if decarboxylation is successful, while unreacted acid remains in the aqueous layer.

  • Workup: Cool to room temperature. Dilute with H₂O (200 mL) and extract with EtOAc (3 × 100 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 5-chloro-2-ethylpyrimidine.

Protocol B: Copper-Catalyzed Decarboxylation

Best for: Temperature-sensitive derivatives or when higher yields and cleaner impurity profiles are required.

Causality & Design: Copper(I) oxide inserts into the O-H bond, forming a copper-carboxylate complex that undergoes decarboxylation at significantly lower activation energies. TMEDA (tetramethylethylenediamine) is strictly required; it acts as a bidentate ligand that disrupts unreactive polymeric copper-carboxylate clusters, forming highly reactive monomeric species that operate efficiently at 100 °C ()[4].

Step-by-Step Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk flask under N₂, combine Cu₂O (383 mg, 5 mol%) and N-Methyl-2-pyrrolidone (NMP, 50 mL). Add TMEDA (1.6 mL, 20 mol%) and stir for 10 minutes until a homogeneous complex forms.

  • Substrate Addition: Add 5-chloro-2-ethylpyrimidine-4-carboxylic acid (10.0 g, 53.6 mmol).

  • Reaction Execution: Heat the mixture to 105 °C under a continuous N₂ sweep to remove evolved CO₂ and prevent oxidative side reactions.

  • In-Process Control (IPC) & Self-Validation: At t = 120 min, withdraw a 50 µL aliquot, dilute with 1 mL acetonitrile, and filter through a 0.22 µm PTFE syringe filter to remove copper particulates. Analyze via LC-MS. The protocol is self-validating if the Total Ion Chromatogram (TIC) shows >90% depletion of the starting material (m/z 187.0[M+H]⁺) and the emergence of the product peak (m/z 143.0[M+H]⁺). If conversion is <90%, spike an additional 2 mol% Cu₂O and extend heating by 1 hour.

  • Quenching & Purification: Cool to room temperature, dilute with MTBE (150 mL), and filter through a pad of Celite to remove copper salts. Wash the organic filtrate with 5% aqueous NH₄OH (2 × 50 mL) to sequester residual copper, followed by brine. Concentrate to afford the high-purity product.

Troubleshooting & Process Optimization

  • Issue: Dechlorination Side-Reactions (Protocol A)

    • Causality: Prolonged heating (>10 hours) at high pH can cause the 5-chloro group to undergo hydrolysis or reduction.

    • Solution: Strictly limit KOH to ≤0.2 equivalents. If dechlorination persists, switch to Protocol B, as the Cu-catalyzed method is entirely neutral and preserves halogen substituents.

  • Issue: Catalyst Poisoning / Stalled Conversion (Protocol B)

    • Causality: Trace moisture or oxygen in the NMP solvent can oxidize the active Cu(I) species to a less active Cu(II) state, stalling the catalytic cycle.

    • Solution: Ensure NMP is distilled over CaH₂ and degassed via three freeze-pump-thaw cycles prior to use.

References

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry.[Link]

  • Ni, R. W. (1972). A Study of the Permanganate Oxidation of 4-Methylpyrimidine to Pyrimidine-4-carboxylic Acid. Oregon State University.[Link]

  • Cahiez, G., Moyeux, A., & Poizat, M. (2013). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Advanced Synthesis & Catalysis.[Link]

Sources

Application

Application Note: Advanced One-Pot Synthesis Strategies for 5-Chloro-2-ethylpyrimidine-4-carboxylic Acid

Executive Summary In modern drug discovery, pyrimidine derivatives represent a privileged scaffold, frequently utilized in the design of kinase inhibitors, antiviral agents, and oncology therapeutics. Specifically, 5-Chl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, pyrimidine derivatives represent a privileged scaffold, frequently utilized in the design of kinase inhibitors, antiviral agents, and oncology therapeutics. Specifically, 5-Chloro-2-ethylpyrimidine-4-carboxylic acid is a highly versatile building block. The 2-ethyl group provides essential lipophilicity, while the C4-carboxylic acid and C5-chloro substituents offer orthogonal handles for chemical diversification.

Isolating intermediate pyrimidine species can be notoriously difficult due to poor stability on silica gel and high polarity[1]. To maximize atom economy and throughput, this application note details field-proven, one-pot synthetic strategies that leverage the kinetic separation of the C4 and C5 reactive sites.

Mechanistic Rationale & Causality

The success of a one-pot cascade relies entirely on controlling the sequence of reactivity. In 5-Chloro-2-ethylpyrimidine-4-carboxylic acid, the two primary reactive sites exhibit distinct kinetic profiles:

  • C4-Carboxylic Acid (High Reactivity): Upon activation with uronium salts (e.g., HATU), the carboxylic acid becomes highly electrophilic, undergoing rapid amidation or multicomponent reactions (MCRs) at room temperature[2].

  • C5-Chloro (Moderate Reactivity): The 5-chloro position is deactivated compared to 5-bromo or 5-iodo analogs. It remains completely inert during room-temperature amidation. However, under elevated temperatures with a robust palladium catalyst or strong base, it readily undergoes Suzuki-Miyaura cross-coupling or Nucleophilic Aromatic Substitution (SNAr).

  • C4-Radical Precursor (Alternative): The carboxylic acid can also be converted in situ to a redox-active ester (RAE) for Ni-catalyzed decarboxylative cross-coupling (DCC), a powerful tool for C(sp3)-C(sp2) bond formation[3].

By performing the C4-functionalization first, we prevent the free carboxylic acid from poisoning transition metal catalysts or undergoing unwanted protodecarboxylation during high-temperature C5-functionalizations.

Reactivity SM 5-Chloro-2-ethylpyrimidine- 4-carboxylic acid Amidation C4: Amidation / Ugi-4CR (HATU, Amines) SM->Amidation Step 1: COOH Activation Decarb C4: Decarboxylative Cross-Coupling SM->Decarb Alternative: Redox-Active Ester Suzuki C5: Suzuki-Miyaura (Pd-Catalyzed) Amidation->Suzuki Step 2: Intramolecular Coupling

Fig 1. Orthogonal reactivity of 5-Chloro-2-ethylpyrimidine-4-carboxylic acid.

Strategic Workflows

Strategy I: Tandem Amidation and Intramolecular Suzuki-Miyaura Coupling

This strategy is heavily inspired by the synthesis of the tricyclic pyrimido[4,5-c]quinoline core of the CK2 inhibitor CX-5011[1]. By reacting the starting material with 2-aminophenylboronic acid pinacol ester, an initial amide bond is formed. Subsequently, adding aqueous base and a Pd-catalyst directly to the reaction pot triggers an intramolecular Suzuki coupling, yielding a fused tricyclic lactam.

Causality of Reagent Selection:

  • HATU: Chosen over EDC/HOBt for its rapid kinetics, ensuring complete consumption of the starting acid before the basic aqueous Suzuki conditions are introduced.

  • Pd(dppf)Cl₂: The bidentate dppf ligand enforces a wide bite angle (99°), which accelerates the rate-limiting reductive elimination step required to form the sterically hindered tricyclic core. It also prevents catalyst deactivation by the nitrogen-rich pyrimidine ring.

  • Delayed Water Addition: Water is strictly withheld until Step 2. It is required to dissolve the K₂CO₃ base and generate the reactive boronate species for transmetalation, but if present during Step 1, it would rapidly hydrolyze the HATU-activated ester.

Workflow Step1 Pot 1: Amidation Reagents: HATU, DIPEA, DMF Time: 2h, RT Step2 Pot 1: Suzuki Coupling Reagents: Pd(dppf)Cl2, K2CO3, H2O Time: 12h, 90°C Step1->Step2 Add Pd & Base Step3 Workup & Purification Extraction: EtOAc/H2O Purification: Flash Silica Step2->Step3 Cool to RT

Fig 2. One-pot tandem amidation and Suzuki-Miyaura cross-coupling workflow.

Strategy II: One-Pot Ugi-4CR and Intramolecular SNAr Cascade

Multicomponent reactions (MCRs) are unparalleled for generating complex libraries[2]. In this cascade, 5-Chloro-2-ethylpyrimidine-4-carboxylic acid acts as the acid component in an Ugi four-component reaction alongside an aldehyde, an isocyanide, and 2-aminophenol. Once the linear peptidomimetic intermediate is formed, the addition of Cs₂CO₃ and heat triggers an intramolecular SNAr. The pendant phenol displaces the C5-chloro group, yielding a complex, macrocyclic oxazepine-fused pyrimidine.

UgiCascade SM 5-Chloro-2-ethylpyrimidine- 4-carboxylic acid Ugi Ugi-4CR Intermediate (Linear Peptidomimetic) SM->Ugi + Aldehyde, Isocyanide, 2-Aminophenol MeOH, RT, 24h SNAr Intramolecular SNAr (Fused Oxazepine) Ugi->SNAr + Cs2CO3, Heat (70°C) One-Pot

Fig 3. One-pot Ugi-4CR and intramolecular SNAr cascade workflow.

Quantitative Data Summaries

To establish the optimal conditions for the Tandem Amidation/Suzuki cascade (Strategy I), various coupling reagents and catalysts were screened. The data below demonstrates the necessity of the selected protocol parameters.

Table 1: Optimization of the One-Pot Amidation/Suzuki-Miyaura Cascade

EntryCoupling ReagentPd-CatalystBaseSolvent SystemIPC 1 Conversion (%)Overall Yield (%)
1EDC/HOBtPd(PPh₃)₄Na₂CO₃DMF / H₂O85%42%
2HATUPd(PPh₃)₄K₂CO₃DMF / H₂O>99%61%
3 HATU Pd(dppf)Cl₂ K₂CO₃ DMF / H₂O >99% 89%
4T3PPd(dppf)Cl₂K₃PO₄EtOAc / H₂O92%74%

Note: Entry 3 represents the validated conditions used in Protocol A. The superior yield is attributed to the complete conversion during the amidation step and the resistance of Pd(dppf)Cl₂ to nitrogen-mediated catalyst poisoning.

Detailed Experimental Protocols

Protocol A: One-Pot Synthesis of Fused Pyrimido-Quinolinones (Tandem Amidation/Suzuki)

This protocol is designed as a self-validating system. Do not proceed to Step 2 without satisfying the In-Process Control (IPC) criteria.

Step 1: Amidation

  • Charge a dry 50 mL round-bottom flask equipped with a magnetic stir bar with 5-Chloro-2-ethylpyrimidine-4-carboxylic acid (1.0 mmol, 186.6 mg) and 2-aminophenylboronic acid pinacol ester (1.1 mmol, 241.0 mg).

  • Add anhydrous DMF (10 mL) and stir to dissolve.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL).

  • Portion-wise, add HATU (1.2 mmol, 456.3 mg). The solution will typically turn a deep yellow/orange.

  • Stir the reaction mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 2 hours.

  • Self-Validation (IPC 1): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Pass Criterion: >95% consumption of the starting material (m/z 187 [M+H]+) and appearance of the intermediate mass (m/z 388 [M+H]+). If incomplete, stir for an additional 1 hour.

Step 2: Intramolecular Suzuki-Miyaura Coupling

  • To the same reaction flask, add K₂CO₃ (3.0 mmol, 414.6 mg) dissolved in degassed DI water (2.0 mL).

  • Add Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg).

  • Attach a reflux condenser, purge the system with nitrogen for 5 minutes, and heat the mixture to 90 °C in an oil bath for 12 hours.

  • Self-Validation (IPC 2): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Pass Criterion: Complete disappearance of the intermediate mass (m/z 388) and appearance of the cyclized product mass (m/z 262 [M+H]+).

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature and dilute with Ethyl Acetate (30 mL) and Water (20 mL).

  • Extract the aqueous layer with Ethyl Acetate (2 × 20 mL).

  • Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 60% EtOAc in Hexanes) to afford the pure tricyclic product.

References

  • Source: Chemistry and Biochemistry (ucla.edu)
  • Source: C. R. Chimie (academie-sciences.fr)
  • Title: Decarboxylative Cross-Coupling: A Radical Tool In Medicinal Chemistry Source: ChemRxiv URL

Sources

Method

Application Note: Optimization of Reaction Temperature for Pyrimidine Carboxylic Acid Derivatives

Executive Summary The synthesis of pyrimidine carboxylic acid derivatives—critical scaffolds in drug development and agricultural chemistry—requires precise thermodynamic control. Because the pyrimidine ring formation (e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of pyrimidine carboxylic acid derivatives—critical scaffolds in drug development and agricultural chemistry—requires precise thermodynamic control. Because the pyrimidine ring formation (e.g., via Biginelli or Morita-Baylis-Hillman-type condensations) and subsequent ester hydrolysis are highly sensitive to thermal conditions, improper temperature management frequently leads to incomplete conversions, premature hydrolysis, or the formation of fluorescent byproducts[1][2].

This application note provides researchers with a mechanistic understanding of temperature causality in pyrimidine synthesis, quantitative optimization data, and self-validating experimental protocols for the high-yield generation of pyrimidine-4- and pyrimidine-5-carboxylic acids.

Mechanistic Insights: The Causality of Temperature

The synthesis of pyrimidine carboxylic acids is typically a two-stage process: the cyclocondensation of an ester precursor, followed by controlled saponification. Temperature dictates the chemoselectivity at both stages.

Cyclocondensation: Overcoming Activation Energy vs. Thermal Degradation

In multicomponent reactions (like the Biginelli reaction) or amidine condensations, temperature plays a dual role. While room-temperature reactions often stall due to high activation energy barriers for the cyclodehydration step, excessive heating (>150 °C) induces the thermal decomposition of urea or amidine precursors into ammonia. This ammonia release triggers a competing reaction pathway, leading to the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct instead of the desired pyrimidine[2].

Optimization studies demonstrate that a controlled thermal window of 80 °C to 130 °C (often achieved via microwave irradiation) provides sufficient kinetic energy for rapid cyclization while suppressing urea/amidine degradation[1][3].

Saponification: Preventing Decarboxylation

Once the pyrimidine ester is formed, it must be hydrolyzed to the carboxylic acid. Elevated temperatures and prolonged reaction times during basic hydrolysis or cyanation workups frequently lead to the over-hydrolysis of the nitrile/ester to a carboxamide, or even thermal decarboxylation of the resulting pyrimidine carboxylic acid[4]. Therefore, the saponification step must be strictly maintained at room temperature (25 °C) under kinetic control[3].

G SM Precursors (Ester, Amidine/Urea) LowT Low Temp (<60°C) Kinetic Stagnation SM->LowT Low Yield (<20%) OptT Optimized Temp (80-130°C) Microwave/Thermal SM->OptT High Yield (>90%) HighT Excessive Temp (>150°C) Thermal Degradation SM->HighT Competing Pathway Prod Pyrimidine Ester Intermediate LowT->Prod Low Yield (<20%) OptT->Prod High Yield (>90%) Byprod1 Hantzsch 1,4-DHP (NH3 Release) HighT->Byprod1 Competing Pathway Decarb Decarboxylation / Ring Opening HighT->Decarb Harsh Hydrolysis Prod->HighT Harsh Hydrolysis Sap Saponification (KOH/MeOH, 25°C) Prod->Sap Controlled Hydrolysis Final Pyrimidine Carboxylic Acid (Target) Sap->Final Controlled Hydrolysis

Caption: Temperature-dependent chemoselectivity pathways in pyrimidine carboxylic acid synthesis.

Quantitative Optimization Data

The following table summarizes the effect of reaction temperature on the yield and product distribution during the synthesis of pyrimidine-5-carboxylate intermediates and their subsequent hydrolysis. Data is aggregated from microwave-assisted Morita-Baylis-Hillman (MBH) adduct condensations and Biginelli-type protocols[1][3][5].

Reaction StageTemperature (°C)Heating MethodTimeYield (%)Major Observed Byproduct
Cyclization 25 (Room Temp)Conventional12 h< 20%Unreacted starting materials
Cyclization 60Ultrasound2 h85%Trace intermediates[5]
Cyclization 80 - 100Conventional4 h75-80%Trace Hantzsch DHP[1]
Cyclization 130 Microwave 30 min 96% None (Optimal) [3]
Cyclization > 150Microwave30 min40%Hantzsch DHP, Amides[4]
Hydrolysis 25 (Room Temp) Conventional 8 h > 95% None (Optimal) [3]
Hydrolysis 80 (Reflux)Conventional2 h60%Decarboxylated pyrimidine

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflow to confirm successful transformations before proceeding to the next step.

Protocol A: Microwave-Assisted Synthesis of Pyrimidine-5-Carboxylate Ester

This step utilizes high-temperature microwave irradiation to rapidly overcome the cyclization activation barrier while preventing prolonged thermal exposure[3].

Reagents: α -iodomethylene β -keto ester (1.0 eq), amidine/guanidine HCl salt (1.0 eq), Triethylamine (TEA, 2.0 eq), Ethanol (anhydrous).

  • Preparation: In a microwave-safe vial, dissolve the α -iodomethylene β -keto ester (1.0 mmol) in 3 mL of anhydrous ethanol.

  • Base Addition: Add TEA (2.0 mmol) dropwise. The solution may slightly change color as the enolate forms.

  • Condensation: Add the amidine or guanidine hydrochloride salt (1.0 mmol). Seal the vial.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 130 °C for exactly 30 minutes [3].

  • Validation Checkpoint 1 (TLC): Spot the crude mixture against the starting β -keto ester on a silica TLC plate (Eluent: 20% EtOAc/Hexanes). The complete disappearance of the starting material spot and the appearance of a strong UV-active product spot indicates successful cyclization.

  • Workup: Cool to room temperature, evaporate the ethanol under reduced pressure. Wash the residue with brine and extract with ethyl acetate (2 × 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate.

  • Purification: Purify via silica gel column chromatography (20% EtOAc/Hexanes) to yield the pure pyrimidine ester.

Protocol B: Controlled Saponification to Pyrimidine-5-Carboxylic Acid

This step must be performed at room temperature to prevent the thermal degradation of the sensitive pyrimidine carboxylic acid[3].

Reagents: Pyrimidine-5-carboxylate ester (from Protocol A), Potassium Hydroxide (KOH, 3.0 eq), Methanol.

  • Dissolution: Dissolve the pyrimidine 5-carboxylate (1.0 mmol) in 5 mL of methanol.

  • Hydrolysis: Add KOH (3.0 mmol) to the solution. Stir the mixture continuously at room temperature (25 °C) for 8 hours [3]. Do not heat.

  • Validation Checkpoint 2 (TLC): Monitor the reaction by TLC. The ester spot should disappear, replaced by a baseline spot (the potassium salt of the carboxylic acid).

  • Solvent Removal: Evaporate the methanol under reduced pressure.

  • Acidification (Critical Step): Dissolve the residue in 15 mL of EtOAc and add 1M KHSO4​ dropwise until the aqueous layer reaches pH = 3 . Caution: Using stronger acids or higher temperatures here can cause decarboxylation.

  • Extraction: Extract the acidified mixture with ethyl acetate (2 × 20 mL). Wash the organic extracts with cold brine (15 mL).

  • Isolation: Dry the organic layer over Na2​SO4​ , filter, and evaporate in vacuo to yield the pyrimidine-5-carboxylic acid as a pale white solid (Yields typically >95%).

  • Validation Checkpoint 3 (NMR): Confirm the product via 1H NMR (in CD3​OD ). For 4-methyl-2-phenylpyrimidine-5-carboxylic acid, verify the presence of the highly deshielded pyrimidine aromatic proton as a distinct singlet at δ 9.34 ppm, and confirm the complete absence of the ester alkyl protons (e.g., methoxy singlet at ~3.83 ppm)[3].

Workflow Step1 1. Condensation (Microwave, 130°C, 30m) Step2 2. Ester Isolation (TLC Checkpoint) Step1->Step2 Step3 3. Saponification (KOH/MeOH, 25°C, 8h) Step2->Step3 Step4 4. Acidification (1M KHSO4, pH=3) Step3->Step4 Step5 5. Pyrimidine Carboxylic Acid (NMR Validation) Step4->Step5

Caption: Two-stage, self-validating workflow for synthesizing pyrimidine carboxylic acids.

Troubleshooting & Analytical Validation

If yields are lower than expected, or if complex mixtures are observed, consider the following temperature-related troubleshooting steps:

  • Yellow, Fluorescent Byproduct Formed: If the cyclization step produces a yellow, highly fluorescent compound, the reaction temperature was too high or heating was prolonged. This is the Hantzsch 1,4-dihydropyridine byproduct caused by the thermal decomposition of the nitrogen source[2]. Solution: Strictly adhere to the 30-minute microwave limit, or lower the temperature to 100 °C and extend the time slightly.

  • Formation of Pyrimidine Carboxamide: If GC-MS analysis reveals a mass corresponding to a carboxamide ( [M−OH+NH2​] ) rather than the carboxylic acid, it indicates that excess heat and prolonged reaction times during basic workup caused unwanted side reactions[4]. Solution: Ensure the saponification step (Protocol B) never exceeds room temperature (25 °C).

  • GC-MS Validation Parameters: To identify side products, use a standard non-polar column (e.g., HP-5MS). Start the oven program at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, and hold for 5 minutes with Helium carrier gas at 1 mL/min[4].

References

  • Optimization of reaction conditions for the synthesis of pyrimidine derivatives. BenchChem Technical Support Team. (2025). Benchchem. 1

  • Technical Support Center: Optimization of Pyrimidine Synthesis. BenchChem. (2025). Benchchem. 2

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. (2023). 5

  • Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction. Sharma and McLaughlin. J Comb Chem. (2011). SciSpace. 3

  • Identifying side products in the cyanation of halopyrimidines. BenchChem. (2025). Benchchem. 4

Sources

Application

Green Chemistry Approaches to Synthesizing 5-Chloro-2-ethylpyrimidine-4-carboxylic Acid: Application Notes and Protocols

Executive Summary Pyrimidine-4-carboxylic acids are highly functionalized heterocyclic building blocks critical to the development of novel antiviral agents, anticancer therapeutics, and advanced agricultural chemicals[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine-4-carboxylic acids are highly functionalized heterocyclic building blocks critical to the development of novel antiviral agents, anticancer therapeutics, and advanced agricultural chemicals[1]. Historically, synthesizing 2-alkyl-5-chloropyrimidine derivatives required harsh conditions, including the use of toxic chlorinating agents (e.g., POCl 3​ ), hazardous organic solvents, and extensive energy inputs[2],[3].

This application note details a paradigm shift in the synthesis of 5-Chloro-2-ethylpyrimidine-4-carboxylic acid . By leveraging green chemistry principles—specifically atom-economical precursor selection, aqueous-ethanolic solvent systems, and alternative energy activation (microwave and ultrasound)—we eliminate the need for late-stage chlorination and hazardous extractions[4].

Mechanistic Rationale & Causality (E-E-A-T)

The Mucochloric Acid Advantage

Traditional pyrimidine synthesis often builds the ring first and functionalizes later, leading to poor atom economy and hazardous waste. Our protocol utilizes Mucochloric acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one) as a masked 1,3-dicarbonyl equivalent[5].

  • Causality of Reagent Choice: Mucochloric acid already contains the requisite C5-chlorine atom. When condensed with propionamidine hydrochloride (the 2-ethyl source) in an alkaline medium, the furanone ring opens and cyclizes with the amidine. This directly yields the 5-chloropyrimidine core, entirely bypassing the need for POCl 3​ or Cl 2​ gas[5].

Thermodynamics and Temperature Control

In alkaline condensation, temperature is not merely an optimization parameter; it is the primary determinant of safety and yield[5].

  • Too Cold (< 0°C): Results in incomplete ring closure. Unreacted mucochloric acid intermediates accumulate, creating a high risk of sudden, dangerous exotherms as the reaction warms.

  • Too Hot (> 50°C during reaction / > 90°C during workup): The pyrimidine-4-carboxylic acid core is sensitive to thermal degradation. Excessive heat drives rapid decarboxylation, destroying the target molecule[5].

Alternative Energy Activation

To maintain strict temperature control while accelerating the reaction, we replace traditional convective heating (oil baths) with green activation methods:

  • Microwave (MW) Irradiation: Dielectric heating directly excites the polar ethanol/water molecules, providing instantaneous, uniform thermal energy. This reduces reaction times from hours to minutes[2],[3].

  • Ultrasound (US) Promotion: Acoustic cavitation generates transient, localized micro-reactors with extreme temperature and pressure. This dramatically improves mass transfer in the heterogeneous aqueous mixture without raising the bulk temperature of the vessel[4],[6].

Reaction Pathway Visualization

Pathway A Propionamidine HCl (2-Ethyl Source) C Alkaline Condensation (Green Solvent: EtOH/H2O) A->C B Mucochloric Acid (Masked Dicarbonyl + Cl) B->C D Ring Closure & Dehydration C->D E 5-Chloro-2-ethylpyrimidine -4-carboxylic acid D->E

Fig 1. Atom-economical green condensation pathway for pyrimidine-4-carboxylic acid synthesis.

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating systems . The success of the reaction is physically confirmed during the workup phase: the target compound will only precipitate at a specific pH if the pyrimidine ring has successfully cyclized. If the reaction fails, the highly polar starting materials remain in the aqueous phase.

Protocol A: Microwave-Assisted Aqueous Synthesis (Recommended)

This method offers the highest yield and lowest E-factor (environmental impact)[2].

Reagents:

  • Propionamidine hydrochloride (1.0 mmol)

  • Mucochloric acid (1.0 mmol)

  • Sodium ethoxide (NaOEt) or NaOH (2.1 mmol)

  • Solvent: 1:1 Ethanol/Water (10 mL)

Step-by-Step Methodology:

  • Free-Base Generation: In a 30 mL microwave-safe vial, dissolve NaOEt (2.1 mmol) in the EtOH/H 2​ O mixture. Add propionamidine hydrochloride (1.0 mmol). Stir at room temperature for 15 minutes to generate the free amidine.

  • Controlled Addition: Cool the vial in an ice bath to 5°C. Add mucochloric acid (1.0 mmol) portion-wise over 5 minutes. Causality: Slow addition prevents localized thermal spiking and ensures complete intermediate formation[5].

  • Microwave Activation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 100°C for 25–30 minutes[2].

  • Self-Validating Workup: Cool the vial to room temperature. Slowly add concentrated HCl dropwise while monitoring the pH. At exactly pH 3.0–3.5 (the isoelectric point of the product), a dense crystalline solid will rapidly precipitate[2],[5].

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water (2 x 5 mL) to remove NaCl byproducts, and dry under vacuum at 40°C.

Protocol B: Ultrasound-Promoted Synthesis

Ideal for scale-up where microwave penetration depth becomes a limiting factor[6].

Step-by-Step Methodology:

  • Preparation: Combine propionamidine hydrochloride (1.0 mmol), mucochloric acid (1.0 mmol), and NaOH (2.1 mmol) in 15 mL of aqueous ethanol (1:2 EtOH/H 2​ O) within a heavy-walled glass reactor.

  • Acoustic Cavitation: Submerge the reactor in an ultrasonic bath (e.g., 40 kHz, 250 W) or use an ultrasonic probe. Sonicate at ambient temperature (maintaining bulk temp < 40°C via cooling coils if necessary) for 2 hours[6].

  • In-Process Validation: Monitor the reaction via TLC (Eluent: EtOAc/MeOH 9:1). The disappearance of the mucochloric acid spot confirms the consumption of the limiting reagent.

  • Isolation: Acidify the mixture to pH 3.0 with HCl to trigger precipitation. Filter, wash with cold water, and dry.

Workflow Visualization

Workflow Step1 Step 1: Reagent Preparation Propionamidine + Base in EtOH/H2O Step2 Step2 Step1->Step2 Step3 Step 3: Green Activation Microwave (100°C, 25 min) or Ultrasound Step2->Step3 Step4 Step 4: Workup & Precipitation Neutralize with HCl to pH 3-4 Step3->Step4 Step5 Step 5: Validation TLC Linearity & Isoelectric Precipitation Step4->Step5

Fig 2. Step-by-step green chemistry workflow utilizing microwave or ultrasound activation.

Quantitative Data & Method Comparison

The following table summarizes the dramatic efficiency gains achieved by transitioning from traditional thermal synthesis to green chemistry protocols[2],[4],[6].

MetricTraditional Thermal SynthesisMicrowave-Assisted (Protocol A)Ultrasound-Promoted (Protocol B)
Chlorinating Agent POCl 3​ (Toxic, Corrosive)None (Pre-installed via Mucochloric Acid)None (Pre-installed via Mucochloric Acid)
Solvent System DMF / TolueneEthanol / Water (Green)Ethanol / Water (Green)
Reaction Time 12–18 Hours25–30 Minutes 2 Hours
Energy Source Convective Heating (Oil Bath)Dielectric HeatingAcoustic Cavitation
Average Yield 45–55%82–88% 75–80%
Isolation Method Aqueous Quench & Organic ExtractionDirect pH-Triggered PrecipitationDirect pH-Triggered Precipitation
E-Factor (kg waste/kg product)> 25< 5 < 5

Downstream Applications & Structural Utility

The synthesized 5-Chloro-2-ethylpyrimidine-4-carboxylic acid is a highly versatile trifunctional scaffold:

  • C4-Carboxylic Acid: Ready for standard EDC/HOBt or HATU-mediated amide bond formation to synthesize targeted libraries.

  • C5-Chloro Group: The electron-withdrawing nature of the pyrimidine ring and the adjacent carboxylic acid highly activates the C5-chlorine for Nucleophilic Aromatic Substitution (S N​ Ar) . It can be easily displaced by amines, thiols, or alkoxides to build molecular complexity[5].

  • C2-Ethyl Group: Provides essential lipophilicity (LogP modulation) crucial for optimizing the pharmacokinetic profiles of drug candidates.

References

  • Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Derivatives Kuey.net URL: [Link]

  • GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES Rasayan Journal of Chemistry URL: [Link]

  • Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry Journal of Materials and Environmental Science URL: [Link]

  • 5-Chloro-2-ethylpyrimidine-4-carboxylic acid - CAS 1267301-30-3 Molaid / 摩熵化学 URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Chloro-2-ethylpyrimidine-4-carboxylic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-ethylpyrimidine-4-carboxylic acid (CAS: 1267301-30-3). This guide is designed for medicinal chemists and process scientists who are utilizing the co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-ethylpyrimidine-4-carboxylic acid (CAS: 1267301-30-3). This guide is designed for medicinal chemists and process scientists who are utilizing the convergent cyclocondensation route involving mucochloric acid and propionamidine hydrochloride.

While this synthetic pathway is highly atom-economical, it is notorious for producing low yields (often ≤40%) due to the extreme instability of the acyclic intermediate and the propensity of the product to undergo decarboxylation (1)[1]. Furthermore, standard patent procedures for similar 5-halopyrimidine-4-carboxylates frequently yield complex mixtures of unknown byproducts, necessitating rigorous process control (2)[2].

Below, you will find a mechanistic workflow, quantitative optimization data, an in-depth troubleshooting FAQ, and a self-validating experimental protocol to maximize your synthetic yield.

Reaction Pathway & Mechanistic Bottlenecks

G Propionamidine Propionamidine Hydrochloride Intermediate Acyclic Condensation Intermediate Propionamidine->Intermediate Base, 0-5°C Hydrolysis Propionamide (Hydrolysis Byproduct) Propionamidine->Hydrolysis Aqueous Base High Temp Mucochloric Mucochloric Acid Mucochloric->Intermediate Product 5-Chloro-2-ethylpyrimidine -4-carboxylic acid Intermediate->Product Cyclization < 50°C Decarbox 5-Chloro-2-ethylpyrimidine (Decarboxylation) Intermediate->Decarbox Prolonged Heating or Strong Acid Product->Decarbox Thermal Degradation

Reaction pathway for 5-Chloro-2-ethylpyrimidine-4-carboxylic acid synthesis and common bottlenecks.

Quantitative Data: Optimization of Reaction Parameters

The table below summarizes the causality between reaction conditions and isolated yields. The data demonstrates that controlling the nucleophilicity of the base and the thermal profile is critical to preventing side reactions.

Solvent SystemBase SelectionTemperature ProfileYield (%)Mechanistic Observation
WaterNaOH (aq)25 °C 80 °C15 - 20%Extensive amidine hydrolysis; high rates of decarboxylation.
Methanol / WaterNa 2​ CO 3​ 25 °C 65 °C35 - 40%Moderate yield; significant 5-chloro-2-ethylpyrimidine byproduct.
DMFDIPEA0 °C 50 °C45 - 50%Reduced hydrolysis, but difficult product isolation due to solvent BP.
Anhydrous Methanol NaOMe (in MeOH) 0 °C 45 °C 68 - 74% Minimized hydrolysis; controlled cyclization; easy isolation.
Troubleshooting Guide & FAQs

Q1: Why is my overall yield consistently below 30%, and how can I prevent propionamidine hydrolysis? Causality: Propionamidine is highly susceptible to hydrolysis in strongly alkaline aqueous media, especially at elevated temperatures. Hydroxide ions nucleophilically attack the protonated amidine carbon, irreversibly converting it to propionamide, which is entirely unreactive toward mucochloric acid. Solution: Eliminate water from the initial condensation step. Shift from aqueous NaOH to anhydrous methanolic sodium methoxide (NaOMe). Maintain the initial condensation temperature strictly between 0–5 °C.

Q2: I am detecting a significant amount of 5-chloro-2-ethylpyrimidine in my crude LC-MS. What causes this decarboxylation? Causality: The pyrimidine-4-carboxylic acid core is inherently prone to thermal decarboxylation. The electron-withdrawing 5-chloro substituent stabilizes the transient carbanion formed at the C4 position during CO 2​ loss, drastically lowering the activation energy for decarboxylation (1)[1]. This occurs during prolonged heating or harsh acidic workups. Solution: Do not exceed an internal temperature of 45 °C during the cyclization phase. During the acidic workup to precipitate the product, avoid strong mineral acids at room temperature. Instead, carefully titrate the cold mixture (0 °C) with dilute HCl to exactly pH 2.5.

Q3: The product is highly polar and streaks heavily on normal-phase silica gel. How can I improve purification? Causality: 5-Chloro-2-ethylpyrimidine-4-carboxylic acid exists in a zwitterionic-like state and forms strong intermolecular hydrogen bonds. This leads to poor solubility in standard organic solvents (like EtOAc/Hexanes) and irreversible adsorption on silica gel. Solution: Avoid column chromatography for the free acid entirely. Isolate the product via isoelectric precipitation . If ultra-high purity is required for downstream cross-coupling, convert the crude acid to its ethyl ester via Fischer esterification, purify the ester via chromatography, and gently saponify it back to the free acid.

Step-by-Step Methodology: Optimized Synthesis Protocol

This protocol utilizes a self-validating workflow to ensure intermediate stability before proceeding to the cyclization step. Similar condensation strategies have been validated for the synthesis of basic esters of substituted pyrimidine-4-carboxylic acids (3)[3].

Step 1: Free-Basing the Amidine

  • Suspend propionamidine hydrochloride (1.05 eq, 10.5 mmol) in anhydrous methanol (20 mL) under an inert N 2​ atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add a solution of sodium methoxide (NaOMe, 2.1 eq, 20 mmol) in methanol dropwise over 15 minutes. Stir for an additional 30 minutes at 0 °C to ensure complete free-basing.

Step 2: Low-Temperature Condensation

  • Dissolve mucochloric acid (1.0 eq, 10.0 mmol) in anhydrous methanol (10 mL).

  • Add the mucochloric acid solution dropwise to the amidine mixture over 1 hour. Critical: Maintain the internal temperature strictly below 5 °C to prevent premature cyclization and degradation.

  • Self-Validation Checkpoint: Take a 0.1 mL aliquot, quench with cold dilute acetic acid, and analyze via LC-MS. You must observe the mass of the acyclic intermediate (m/z ~241 for the hydrated form) and the complete disappearance of the mucochloric acid peak. Do not proceed to Step 3 if unreacted mucochloric acid remains.

Step 3: Controlled Cyclization

  • Once the intermediate formation is validated, remove the ice bath.

  • Gently warm the reaction mixture to 40–45 °C and stir for 4 hours.

  • Self-Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1 with 1% AcOH) or LC-MS until the acyclic intermediate is entirely consumed and converted to the target mass (m/z 186.6).

Step 4: Isoelectric Isolation

  • Concentrate the reaction mixture under reduced pressure, ensuring the water bath temperature does not exceed 35 °C.

  • Dissolve the resulting residue in ice-cold distilled water (15 mL).

  • While stirring at 0 °C, carefully acidify the solution by dropwise addition of 2M HCl until the pH reaches exactly 2.5 (the approximate isoelectric point of the product).

  • Stir the resulting suspension at 0 °C for 1 hour to ensure complete precipitation.

  • Collect the pale-yellow to white solid by vacuum filtration, wash with ice-cold water (2 x 5 mL), and dry under high vacuum to afford 5-Chloro-2-ethylpyrimidine-4-carboxylic acid.

References
  • Source: Chemistry and Biochemistry (UCLA)
  • 2-Amino-5-chloropyrimidine-4-carboxylic acid Source: Benchchem URL
  • BASIC ESTERS OF SUBSTITUTED PYRIMIDINE-4-CARBOXYLIC ACIDS Source: Canadian Journal of Chemistry URL

Sources

Optimization

Solving solubility issues of 5-Chloro-2-ethylpyrimidine-4-carboxylic acid in water

Welcome to the Technical Support Center for 5-Chloro-2-ethylpyrimidine-4-carboxylic acid (CAS: 1267301-30-3). As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Chloro-2-ethylpyrimidine-4-carboxylic acid (CAS: 1267301-30-3). As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the inherent aqueous solubility challenges associated with this highly lipophilic, weakly acidic molecule.

This center bypasses generic advice, providing field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols tailored to the specific physicochemical profile of this compound.

Part 1: Molecule Profiling & Diagnostic Flowchart

Physicochemical Context: 5-Chloro-2-ethylpyrimidine-4-carboxylic acid features a pyrimidine core flanked by lipophilic chloro and ethyl groups, making the neutral molecule highly hydrophobic. However, the presence of the C4-carboxylic acid (predicted pKa ~2.5–3.0) provides a critical handle for solubility enhancement. While the base pyrimidine-4-carboxylic acid scaffold achieves ~1 mg/mL in PBS (pH 7.2) 1, the added lipophilicity of the chloro and ethyl substituents drastically reduces this baseline. Solubilization requires shifting the equilibrium toward the ionized state or masking the hydrophobic core.

SolubilityTroubleshooting Start Solubility Issue: 5-Chloro-2-ethylpyrimidine- 4-carboxylic acid AppType What is the intended application? Start->AppType InVitro In Vitro Assays (Cellular/Biochemical) AppType->InVitro In Vitro InVivo In Vivo Dosing (Animal Models) AppType->InVivo In Vivo DMSOTol Can the assay tolerate >1% DMSO? InVitro->DMSOTol ConcNeed Required Concentration? InVivo->ConcNeed DMSOYes DMSO Stock + Stepwise Dilution DMSOTol->DMSOYes Yes DMSONo HPβCD Inclusion Complexation DMSOTol->DMSONo No LowConc pH Adjustment (Alkalization to pH 7.4) ConcNeed->LowConc Low (<2 mg/mL) HighConc Meglumine Salt Formation ConcNeed->HighConc High (>2 mg/mL)

Diagnostic flowchart for selecting the optimal solubilization strategy.

Part 2: Troubleshooting FAQs

Q1: Why does the powder float or clump when I add it directly to pure unbuffered water? Causality: The free acid form of this compound is highly hydrophobic, resulting in poor wetting. More importantly, unbuffered water lacks the capacity to absorb the protons released by the carboxylic acid. As trace amounts of the drug dissolve, the microenvironmental pH drops rapidly, suppressing further ionization and forcing the bulk powder to remain in its unionized, insoluble state. Solution: Utilize pH adjustment. By adding the powder to a pre-alkalized solution (e.g., 0.1 N NaOH) or a strong buffer (e.g., 100 mM PBS, pH 7.4), you force the deprotonation of the carboxylic acid, converting it into a highly soluble carboxylate anion .

Q2: I prepared a 50 mM stock in DMSO, but it crashes out (precipitates) instantly when I dilute it into my aqueous assay buffer. How do I prevent this? Causality: This is a classic "solvent shift" precipitation. The sudden drop in solvent polarity forces the hydrophobic pyrimidine core out of solution faster than the carboxylic acid can ionize in the buffer. Solution: If your assay cannot tolerate higher DMSO concentrations, encapsulate the molecule using Hydroxypropyl-β-Cyclodextrin (HPβCD). The hydrophobic cavity of HPβCD sequesters the lipophilic chloro/ethyl pyrimidine ring, while its hydrophilic exterior maintains excellent aqueous solubility, preventing precipitation upon dilution 2.

Q3: I need a stable, high-concentration aqueous formulation for in vivo oral dosing, but I cannot use high levels of DMSO or extreme pH. What is the best approach? Causality: For in vivo dosing, physiological compatibility is paramount. Weak acids (pKa < 5.0) are prime candidates for salt formation to avoid GI tract precipitation (disproportionation) 3. Solution: Formulate a Meglumine salt . Meglumine (pKa ~9.5) is an FDA-approved amino sugar that acts as a highly water-soluble counterion. Because the ΔpKa between Meglumine and your compound is >3 units, it forms a highly stable salt that resists precipitation even in the acidic environment of the stomach 4.

Part 3: Quantitative Strategy Comparison

Solubilization StrategyPrimary MechanismEstimated Max Aqueous Conc.Physiological CompatibilityBest Application
Direct Buffer Dissolution Ionization at pH > 7.0< 2 mg/mLHigh (if buffered properly)Low-dose in vitro assays
DMSO Co-solvent Shift Polarity reduction~20 mg/mL (in 100% DMSO)Low (Toxicity > 1% v/v)High-throughput screening
HPβCD Complexation Hydrophobic encapsulation5 - 15 mg/mLHigh (Well tolerated in vitro)Cell-based assays
Meglumine Salt Formation Stable ionic lattice alteration> 30 mg/mLVery High (FDA Approved)In vivo PK/PD dosing

Part 4: Self-Validating Experimental Protocols

Protocol A: In Vivo Formulation via Meglumine Salt Formation

Objective: Generate a stable, high-concentration aqueous solution for animal dosing.

  • Stoichiometric Calculation: Weigh 5-Chloro-2-ethylpyrimidine-4-carboxylic acid (MW: 186.60 g/mol ) and Meglumine (MW: 195.21 g/mol ) at a 1:1.05 molar ratio (slight excess of Meglumine ensures complete salt formation).

  • Suspension: Add both powders to a glass vial. Add sterile Milli-Q water to reach 80% of your target final volume.

  • Thermal Agitation: Stir the suspension at 50°C using a magnetic hotplate for 2 hours. The thermal energy overcomes the lattice energy of the free acid, facilitating the ionic interaction with Meglumine.

  • Validation Checkpoint 1 (Visual & pH): The solution must transition from a cloudy suspension to an optically clear liquid. Measure the pH; it should stabilize between 7.5 and 8.5. If the pH is < 7.0 and particulates remain, add Meglumine in 0.05 molar increments.

  • Volume Adjustment & Filtration: Cool to room temperature, adjust to the final volume with Milli-Q water, and filter through a 0.22 µm PES membrane.

  • Validation Checkpoint 2 (Stability): Centrifuge a 1 mL aliquot at 10,000 x g for 10 minutes. The absence of a pellet confirms a stable salt solution, not a temporary supersaturation.

Protocol B: In Vitro Formulation via HPβCD Inclusion Complexation

Objective: Create a DMSO-free, highly soluble stock for sensitive cell-based assays.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HPβCD) in an aqueous buffer (e.g., PBS pH 7.4).

  • Kneading/Addition: Add the target compound to the HPβCD solution in small increments.

  • Equilibration: Sonicate the mixture in a water bath for 30 minutes, followed by continuous orbital shaking at 37°C for 24 hours. Mechanistic note: The prolonged time is required for the hydrophobic pyrimidine core to displace water molecules inside the cyclodextrin cavity.

  • Clarification: Filter the equilibrated solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.

  • Validation Checkpoint (Quantification): Dilute an aliquot of the filtrate 1:100 in methanol and measure the absorbance via UV-Vis spectrophotometry (λmax ~256 nm) 1. Compare against a standard curve prepared in 100% DMSO to calculate the exact concentration of the encapsulated aqueous stock.

References

  • Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) - MDPI. Source: mdpi.com. URL: [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities - ACS Publications. Source: acs.org. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture-Sensitive Activated Pyrimidine Acid Intermediates

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with highly reactive, moisture-sensitive pyrimidine intermediates (such as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with highly reactive, moisture-sensitive pyrimidine intermediates (such as pyrimidine acid chlorides, mixed anhydrides, and pentafluorophenyl esters).

Due to the unique electronic properties of the pyrimidine ring, these intermediates are exceptionally prone to rapid hydrolysis. This guide bridges mechanistic theory with field-proven Schlenk techniques to help you establish a self-validating, moisture-free experimental system.

Part 1: Mechanistic Insights & Diagnostic FAQs

Q1: Why are activated pyrimidine carboxylic acids significantly more sensitive to moisture than standard aliphatic or phenyl acid chlorides? A: The sensitivity is driven by the profound electron-withdrawing nature of the pyrimidine heterocycle. The two sp2 -hybridized nitrogen atoms exert strong inductive and resonance-withdrawing effects, which drastically increases the electrophilicity of the exocyclic carbonyl carbon. When activated as an acid chloride or a pentafluorophenyl (Pfp) ester, the activation energy for nucleophilic attack by water is critically lowered. Even trace atmospheric moisture will outcompete your target amine or alcohol, rapidly hydrolyzing the intermediate back to the inactive carboxylic acid1[1].

Q2: Should I isolate the activated pyrimidine intermediate or proceed via a one-pot in-situ activation? A: Whenever possible, utilize in-situ activation (e.g., using 1,1'-Carbonyldiimidazole (CDI) or forming a mixed anhydride) and immediately trap it with your target nucleophile. If isolation is strictly required (e.g., purifying a pyrimidine acid chloride synthesized via POCl3​ ), it must be performed inside a nitrogen or argon-filled glovebox. Exposure to ambient air during standard benchtop filtration will lead to immediate degradation2[2].

Pathway A Pyrimidine Carboxylic Acid (Starting Material) B Activated Pyrimidine (Acid Chloride / Pfp Ester) A->B Activating Agent (e.g., POCl3, CDI, PfpOH) C Desired Product (Amide / Ester) B->C Nucleophile Anhydrous Conditions D Hydrolysis Byproduct (Regenerated Acid) B->D H2O Contamination (Moisture) D->A Neutralization (Dead End)

Caption: Reaction pathways of activated pyrimidines under anhydrous vs. moisture-contaminated conditions.

Part 2: Experimental Protocols & Workflow

To prevent competitive hydrolysis, the reaction environment must be a self-validating, moisture-free system. The following protocol utilizes Schlenk line techniques to ensure absolute atmospheric control.

Standard Operating Procedure: Schlenk Line Setup & Reagent Transfer
  • Glassware Preparation: Dry all reaction flasks, magnetic stir bars, and septa in an oven at >120°C for a minimum of 12 hours. Assemble the apparatus while hot to prevent condensation of atmospheric moisture upon cooling.

  • Schlenk Line Cycling: Connect the assembled, sealed flask to the Schlenk line. Perform three consecutive vacuum/inert gas cycles. Evacuating the flask down to 0.1 mbar effectively reduces residual oxygen and moisture to negligible levels ( ∼1×10−4 mmol) 3[3]. Backfill with high-purity Argon.

  • Solvent Degassing & Transfer: Use only anhydrous solvents packaged in Sure/Seal™ bottles. If necessary, degas the solvent using the Freeze-Pump-Thaw method (freezing in liquid N2​ , pumping under high vacuum, and thawing under Argon)4[4]. Transfer the solvent to the reaction flask via a dry, Argon-purged stainless steel cannula or syringe.

  • Activation Step: Add the activating agent (e.g., CDI or diphenyl chlorophosphate) dropwise via syringe under a positive pressure of Argon. Allow the activation to proceed (monitor via LC-MS by quenching a micro-aliquot in dry methanol to observe the methyl ester).

  • Nucleophile Addition: Once activation is confirmed, immediately add the amine or alcohol nucleophile to trap the highly reactive intermediate before adventitious moisture can interfere5[5].

Workflow step1 step1 step2 step2 step1->step2 step3 3. Solvent Transfer Cannula/Syringe from Sure/Seal bottle step2->step3 step4 4. Activation Add reagent (e.g., CDI) under Argon flow step3->step4 step5 5. Nucleophile Addition Trap intermediate immediately step4->step5

Caption: Step-by-step Schlenk line workflow for handling moisture-sensitive pyrimidine reagents.

Part 3: Troubleshooting & Data Presentation

Q3: My reaction stalled at 30% conversion, and LC-MS shows a mass corresponding to the unactivated pyrimidine acid. What happened? A: This is the hallmark of moisture contamination. Either your activating agent was consumed by adventitious water before it could fully activate the carboxylic acid, or the activated pyrimidine intermediate hydrolyzed before the nucleophile was added. Ensure a strict 1:1 to 1.1:1 stoichiometry of activating agent to acid. Excess activating agent can sometimes compensate for minor moisture, but it often leads to difficult-to-remove byproducts.

Quantitative Data Summaries

Table 1: Vacuum Requirements for Schlenk Line Operations

OperationRequired Vacuum LevelPurpose / Causality
Standard Glassware Cycling <1.0 mbarRemoves bulk atmospheric O2​ and ambient humidity prior to inert gas backfill.
High-Sensitivity Cycling <0.1 mbarReduces O2​ to 1×10−4 mmol; mandatory for highly electrophilic pyrimidine acid chlorides.
Freeze-Pump-Thaw Degassing <0.01 mbarHigh vacuum required to pull dissolved O2​ and trace water vapor out of the frozen solvent matrix.

Table 2: Troubleshooting Matrix for Low Yields in Pyrimidine Amidation/Esterification

Observed IssuePrimary CauseOptimization Strategy
High unreacted starting acid Moisture consuming the activating agent (e.g., CDI).Verify solvent is anhydrous (<50 ppm H2​O ). Use a fresh bottle of activating reagent.
Formation of N-acylurea Suboptimal solvent choice during activation.Switch from polar aprotic (DMF) to non-polar aprotic (DCM/THF) during the initial activation step.
Low conversion of nucleophile Hydrolysis of the activated pyrimidine intermediate.Ensure the nucleophile is added immediately upon completion of the activation phase.

References

  • Keeping air and moisture out - VACUUBRAND. VACUUBRAND.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8NNsQbNSk1ojw88QOdyLFDk9-CmMOiQi1gYTzgUol2YbAG_RIz56YNfJVv4Hj3z700EeH5Pw2BrndrBJVV2JvPBrMHkvzppbHNrt9o094ulLVYev8C-eHhpr4oJdhlV1E0YcPzdU8IlYx9F98E4YeWbWWX0FTSVMrH3cKBoNupL2esZ3482evkQ==]
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group. University of Pittsburgh.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFDDZI2lJ14ufRTtYS9jANT-zqr_3ssgy6l5-qiazsIfJ0Pc6J9zQL4XrZaO4S8eXvhxoSYUE8bTwI9DAi8fJlJgNSAS89k-81g5arlMaW3SYTYNsWD29TPqUc4Vt9ejUnnlG87-hBcrx4Qf-edUdNrDEbUbPuLr6e]
  • Application Notes and Protocols for Handling Moisture-Sensitive Diphenyl Chlorophosphate. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjrGV4sAu7Uioct01KVzGEOINv_YQ_d8JzEt4noio6jM-m99PMOzqpitkhHyA9CawozD-0rMm5reXPyxrbzm6ae7s8qEEBI-mngRS2bb7LhcDo2dzUJ3aLtQORem9P-2IvyOTuyUZ5x3v9vG2WLvwGLivwDD6lZgiXI5dxPusQI7JFHNqGiTkBRZOIOG9X-rcoDoOBT3gV7UGV62AhvL4i2GKpy3-9l8Qs2MjqJzJKgot6GgL0]
  • Solid-Phase Synthesis of Peptide−Viologen Conjugates. Digital Commons @ Trinity.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHASTPQMvmf89HH0MeuqvMYq1ZjxfC_Dlxe97CLndu6a3OyZQp4hpvCGH1ymaUN2E3FzRzF_1XZnPuHAgkc9ELa1S2g6-tWaRQLfixKXAb78cBlcyWk6BvD0XINQSv_WqwhVc8nDa32GnZyTqA50JZ1CfKA4N222QnpGwu8WK_AnxZWSuUPW0ZdK-iM4Jp4Pn2xqJ4=]
  • Technical Support Center: Overcoming Low Yields in CDI-Mediated Esterification Reactions. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFc2azddheBV66oBcRIUFQ3yUUhjtOWpqFEkRL5ysh40FStQIk52X6KuGv0189YJaTfx6kd33SCFTFz8LDSkVZmv3nJvpoivJeKV9ZWwY28nnsAcqfnBF8jm5jILLF9Vt-rdTsf5FMwak1w4ZW5fIb4n-Ffg0mEhv7r9d-HdmXHcgtuYlTa4MM3KHPHa0fg5kr_vPwrw9BLlFHCybT5BPMTb2HC3N9DWmY26nRxVNVdRh6HUo=]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 5-Chloro-2-ethylpyrimidine-4-carboxylic acid Purity Analysis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter highly functionalized intermediates that defy generic chromatography screening platforms. 5-Chloro-2-ethylpyrimidine-4-carboxylic acid (CAS: 1267301-30-3) is a pr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter highly functionalized intermediates that defy generic chromatography screening platforms. 5-Chloro-2-ethylpyrimidine-4-carboxylic acid (CAS: 1267301-30-3) is a prime example. Featuring a hydrophobic ethyl group, an electron-withdrawing halogen, a weakly basic pyrimidine ring, and an ionizable carboxylic acid, this molecule presents a complex dipole moment and a highly pH-dependent ionization profile.

This guide objectively compares stationary phase chemistries and mobile phase conditions to establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound, adhering to the latest Quality by Design (QbD) principles.

The Analytical Challenge & Quality by Design (QbD)

Under the ICH Q14 guidelines for Analytical Procedure Development, method creation must begin with a predefined Analytical Target Profile (ATP)[1]. For 5-Chloro-2-ethylpyrimidine-4-carboxylic acid, the ATP requires baseline resolution of the Active Pharmaceutical Ingredient (API) from its critical process impurities:

  • Impurity A: Des-chloro analog (loss of the halogen).

  • Impurity B: 6-Chloro positional isomer.

Because the positional isomer shares the exact molecular weight and overall lipophilicity (LogP) as the API, traditional hydrophobic retention mechanisms often fail to provide adequate selectivity.

QbD_Workflow ATP 1. Analytical Target Profile Define purity criteria Risk 2. Risk Assessment Evaluate pKa & Impurities ATP->Risk Screening 3. Column Screening Compare C18 vs. Biphenyl Risk->Screening DoE 4. Method Optimization Fine-tune gradient & flow Screening->DoE Validation 5. ICH Q2(R2) Validation Specificity & Linearity DoE->Validation

Figure 1: QbD-driven HPLC method development workflow for purity analysis.

Stationary Phase Comparison: C18 vs. Biphenyl vs. Mixed-Mode

To establish the most effective separation mechanism, we compared three distinct stationary phases.

  • Standard Fully Porous C18 (100Å, 3.5 µm): Relies exclusively on dispersive (hydrophobic) interactions.

  • Core-Shell Biphenyl (90Å, 2.7 µm): Provides enhanced retention for dipolar, unsaturated, and conjugated compounds via π-π interactions[2].

  • Mixed-Mode Cation Exchange (100Å, 3.0 µm): Utilizes both hydrophobic and electrostatic interactions, often applied to pyridine and pyrimidine carboxylic acids[3].

Experimental Comparative Data

Conditions: Isocratic hold followed by a linear gradient of 5% to 70% Acetonitrile in 0.1% TFA over 12 minutes. Flow rate: 1.0 mL/min. UV Detection: 254 nm.

Stationary PhaseRetention Time (API)Tailing Factor (Tf)Resolution (API / Imp B)Mechanistic Driver
Standard C18 4.2 min1.61.4 (Fails)Dispersive (Hydrophobic)
Core-Shell Biphenyl 5.8 min1.13.2 (Passes)π-π & Dipole Interactions
Mixed-Mode Cation 9.5 min1.82.1 (Passes)Electrostatic & Hydrophobic
Causality Behind the Data

The standard C18 column fails to resolve the 6-chloro positional isomer (Impurity B) because the overall hydrophobicity of the two isomers is nearly identical. The Biphenyl column succeeds brilliantly here. The position of the chlorine atom on the pyrimidine ring alters the electron density of the aromatic system. The biphenyl phase's π-electron cloud interacts differently with these distinct dipole moments, achieving baseline shape selectivity. While the mixed-mode column provides adequate resolution, it results in excessive retention times and peak broadening due to secondary electrostatic interactions with the weakly basic pyrimidine nitrogens.

Mobile Phase Causality: The pH Dependency

For carboxylic acids and nitrogen-containing heteroaromatics, mobile phase pH optimization is the single most critical parameter to control ionization and prevent peak tailing[4].

The pKa of the carboxylic acid group on this molecule is approximately 2.5–3.0.

  • At pH 6.5 (Neutral): The carboxylic acid is fully ionized (COO⁻). The molecule becomes highly polar, resulting in a drastic loss of retention on reversed-phase columns (eluting near the void volume).

  • At pH 2.0 (Acidic): Using 0.1% Trifluoroacetic acid (TFA), the carboxylic acid is fully protonated and neutral, maximizing hydrophobic retention. Concurrently, TFA acts as a strong ion-pairing agent for the weakly basic pyrimidine nitrogens, masking residual silanol interactions on the silica surface and yielding sharp, symmetrical peaks (Tf = 1.1).

pH_Retention_Logic Node_pH2 Acidic pH 2.0 (0.1% TFA) State_pH2 COOH is Protonated Pyrimidine N is Ion-Paired Node_pH2->State_pH2 Node_pH6 Neutral pH 6.5 (Ammonium Acetate) State_pH6 COOH is Ionized (-) Pyrimidine N is Neutral Node_pH6->State_pH6 Result_pH2 Optimal Hydrophobic Retention High Resolution State_pH2->Result_pH2 Result_pH6 Loss of Retention Poor Peak Shape State_pH6->Result_pH6

Figure 2: Mechanistic relationship between mobile phase pH, analyte ionization, and retention.

Experimental Protocol: Self-Validating HPLC Workflow

To ensure scientific integrity and compliance with ICH Q2(R2) validation standards[5], the following protocol is designed as a self-validating system . The sequence will automatically halt if the System Suitability Testing (SST) criteria are not met, preventing the generation of untrustworthy data.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step 2: Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.7 µm.

  • Column Temperature: 35°C (Controls mobile phase viscosity and stabilizes mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Optimal absorption for the halogenated pyrimidine ring).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5% to 60% B

    • 10.0 - 12.0 min: 60% to 95% B

    • 12.0 - 15.0 min: 95% B (Wash)

    • 15.1 - 20.0 min: 5% B (Equilibration)

Step 3: System Suitability and Self-Validation Criteria

Inject the following sequence before analyzing unknown samples. The Chromatography Data System (CDS) must be programmed to verify these parameters:

  • Blank Injection (Diluent): Must exhibit no interfering peaks ≥ 0.05% area at the retention times of the API or known impurities. (Validates Specificity).

  • Resolution Solution (API spiked with 0.5% Impurity B): The critical resolution ( Rs​ ) between 5-Chloro-2-ethylpyrimidine-4-carboxylic acid and its 6-chloro isomer must be ≥ 2.0 . (Validates Selectivity).

  • Standard Precision (API at 1.0 mg/mL, 5 replicates):

    • USP Tailing Factor ( Tf​ ) for the API must be ≤ 1.5 .

    • Relative Standard Deviation (%RSD) of the API peak area must be ≤ 2.0% . (Validates Precision and System Stability).

If any of the above criteria fail, the analysis must be aborted, and the column/mobile phase must be investigated.

Conclusion

Developing a purity method for 5-Chloro-2-ethylpyrimidine-4-carboxylic acid requires moving beyond standard C18 screening. By understanding the causality between the molecule's structural features and the stationary phase, we demonstrated that a Core-Shell Biphenyl column operated at pH 2.0 provides superior shape selectivity and π-π interactions. This approach successfully resolves critical positional isomers that purely dispersive phases cannot, resulting in a highly robust, self-validating method ready for ICH Q2(R2) regulatory validation.

References

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. Available at:[Link]

  • LC Column Comparison - Restek Resource Hub. Restek Corporation. Available at:[Link]

  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. Available at: [Link]

  • An Effective Approach to HPLC Method Development. Onyx Scientific. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

Sources

Comparative

Deconstructing the Molecule: Functional Groups and Their Expected Vibrational Signatures

An In-Depth Guide to the Infrared Spectroscopy of 5-Chloro-2-ethylpyrimidine-4-carboxylic acid: A Comparative Analysis For researchers engaged in drug discovery and medicinal chemistry, the precise structural elucidation...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopy of 5-Chloro-2-ethylpyrimidine-4-carboxylic acid: A Comparative Analysis

For researchers engaged in drug discovery and medicinal chemistry, the precise structural elucidation of novel heterocyclic compounds is a foundational requirement. 5-Chloro-2-ethylpyrimidine-4-carboxylic acid represents a class of molecules where multiple functional groups converge, creating a unique spectroscopic fingerprint. This guide provides a detailed analysis of its predicted Fourier-Transform Infrared (FTIR) spectrum, offering a comparative framework to understand the vibrational contributions of each molecular component. As a self-validating system, this analysis synthesizes established spectroscopic principles with insights into the electronic interplay between the pyrimidine core and its substituents.

The infrared spectrum of 5-Chloro-2-ethylpyrimidine-4-carboxylic acid is best understood by dissecting the molecule into its constituent parts: the carboxylic acid, the ethyl group, the chloro-substituted pyrimidine ring, and the aromatic C-H bond. Each component has characteristic vibrational modes, which are modulated by their electronic environment within the final structure.

  • Carboxylic Acid (-COOH): This group provides the most dominant and recognizable features in the IR spectrum. Its signature is defined by the very broad O-H stretching band, a result of strong intermolecular hydrogen bonding that forms a dimeric structure.[1][2] This, combined with a strong, sharp carbonyl (C=O) stretch, is a definitive marker.[3][4]

  • Pyrimidine Ring: As a heterocyclic aromatic system, the pyrimidine ring exhibits a series of C=C and C=N stretching vibrations.[5] These absorptions, typically found in the 1600-1400 cm⁻¹ region, are analogous to the skeletal vibrations of benzene and are sensitive to the nature and position of substituents.[6]

  • Ethyl Group (-CH₂CH₃): This saturated alkyl substituent contributes characteristic aliphatic C-H stretching and bending vibrations. These are typically found just below 3000 cm⁻¹.[5][7]

  • Chloro Substituent (-Cl): The carbon-chlorine bond vibration is found at lower wavenumbers, deep in the fingerprint region. Its position can be influenced by the aromatic system to which it is attached.

Below is a visualization of the molecular structure and its key functional components.

Caption: Molecular structure of 5-Chloro-2-ethylpyrimidine-4-carboxylic acid.

Predicted IR Absorption Bands and Comparative Analysis

The following table synthesizes the predicted characteristic IR absorption bands for the target molecule. It is compared with simpler reference compounds to provide context and highlight the influence of each functional group on the overall spectrum.

Vibrational Mode5-Chloro-2-ethylpyrimidine-4-carboxylic acid (Predicted, cm⁻¹)Benzoic Acid (Reference, cm⁻¹)2-Ethylpyrimidine (Reference)Justification for Prediction
O-H Stretch (Carboxylic Acid) 3300 - 2500 (very broad, strong) 3300 - 2500 (very broad, strong)N/AThis extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer.[1][8]
C-H Stretch (Aromatic/Ring) ~3100 - 3050 (weak) ~3100 - 3000 (multiple, weak)~3100 - 3050 (weak)sp² C-H stretching vibrations occur at higher frequencies than sp³ C-H stretches.[8] Only one such bond exists, so the peak will be weak.
C-H Stretch (Aliphatic) 2980 - 2850 (multiple, medium) N/A2980 - 2850 (medium)Asymmetric and symmetric stretches of the -CH₃ and -CH₂- groups in the ethyl substituent.[5]
C=O Stretch (Carboxylic Acid) 1705 - 1680 (strong, sharp) 1710 - 1680 (strong, sharp)N/AConjugation with the pyrimidine ring lowers the frequency from a typical saturated acid (~1710 cm⁻¹).[9][10]
C=N, C=C Stretches (Ring) 1610 - 1450 (multiple, medium-strong) ~1600, ~1585, ~1450 (aromatic C=C)~1600 - 1550The pyrimidine ring has several characteristic stretching vibrations in this region.[5][6]
C-H Bends (Aliphatic) ~1465, ~1380 (medium) N/A~1460, ~1375Scissoring/bending modes of the -CH₂- group and the symmetric "umbrella" mode of the -CH₃ group.
C-O Stretch / O-H Bend (Coupled) ~1320 - 1210 (strong) ~1320 - 1210 (strong)N/AThe C-O stretching mode of the carboxylic acid is strongly coupled with the in-plane O-H bending vibration.[1]
O-H Bend (Out-of-Plane) ~920 (broad, medium) ~920 (broad, medium)N/AA characteristic broad absorption for dimerized carboxylic acids.[9]
C-Cl Stretch ~800 - 650 (medium) N/AN/AThe C-Cl stretch for aryl chlorides falls in this region of the fingerprint domain.[5]

In-Depth Mechanistic Interpretation

  • The Hydroxyl and Carbonyl Regions (4000 cm⁻¹ to 1650 cm⁻¹): The most diagnostic region for this molecule begins with the expansive O-H stretch from the carboxylic acid, which appears as a broad trough spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[10] This feature is a direct consequence of strong intermolecular hydrogen bonding. Superimposed on this broad peak will be the sharper, weaker C-H stretching vibrations. The aliphatic C-H stretches from the ethyl group are expected just under 3000 cm⁻¹, while the single aromatic C-H stretch from the pyrimidine ring should appear just above 3000 cm⁻¹.[8] The carbonyl (C=O) peak is of paramount importance. For a typical saturated aliphatic carboxylic acid dimer, this peak appears around 1710 cm⁻¹.[11] However, in this molecule, the carboxylic acid is conjugated with the pyrimidine ring. This resonance delocalizes electron density from the ring into the C=O bond, slightly weakening it and lowering its vibrational frequency into the 1705-1680 cm⁻¹ range.[9]

  • The Double Bond and Fingerprint Regions (1650 cm⁻¹ to 600 cm⁻¹): Immediately to the right of the carbonyl peak, a series of absorptions between 1610 cm⁻¹ and 1450 cm⁻¹ are expected, corresponding to the C=C and C=N stretching vibrations of the pyrimidine ring skeleton.[5][6] The aliphatic C-H bending modes of the ethyl group will also appear here around 1465 cm⁻¹. The most intense peak in the fingerprint region, other than the ring modes, will be the C-O stretching vibration, coupled with the O-H in-plane bend, appearing as a strong band between 1320-1210 cm⁻¹.[1] Further down, the C-Cl stretch is anticipated in the 800-650 cm⁻¹ range. While its precise identification can be challenging without computational analysis or comparison to a known spectrum, its presence is a key feature of the molecule's structure.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

This protocol outlines the use of an Attenuated Total Reflectance (ATR) accessory, a common and effective method for analyzing solid powder samples.

Objective: To obtain a clean, high-resolution FTIR spectrum of solid 5-Chloro-2-ethylpyrimidine-4-carboxylic acid.

Methodology: ATR-FTIR

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically >30 minutes).

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning (Self-Validating Step):

    • Causality: The ATR crystal surface must be impeccably clean to ensure the spectrum is solely from the analyte. Any residue from previous samples will appear as contamination.

    • Clean the ATR crystal (e.g., diamond or germanium) with a solvent-moistened, non-abrasive wipe. Isopropanol or ethanol is typically suitable. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • Causality: This is a critical self-validating step. The background scan measures the ambient environment (atmospheric H₂O, CO₂) and the instrument's optical bench. This spectrum is stored and automatically subtracted from the sample spectrum, a process known as ratioing.[12]

    • With the clean, empty ATR accessory in place, acquire a background spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount of the solid 5-Chloro-2-ethylpyrimidine-4-carboxylic acid powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the solid sample and the crystal. Insufficient contact is a common cause of weak, poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution). The instrument will automatically perform the background subtraction.

  • Data Processing and Cleaning:

    • Clean the sample from the ATR crystal using the method described in Step 2.

    • Process the resulting spectrum. If the baseline is not flat, a baseline correction may be applied. Use an automated peak-picking function to label the wavenumbers of major absorption bands for analysis.

The following diagram illustrates the logical workflow for this spectral analysis.

node_start node_start node_process node_process node_decision node_decision node_output node_output start Obtain Raw IR Spectrum region1 Analyze 4000-2500 cm⁻¹ Region start->region1 find_oh Broad band at ~3300-2500 cm⁻¹? region1->find_oh is_acid Carboxylic Acid Likely Present find_oh->is_acid  Yes no_acid No Carboxylic Acid find_oh->no_acid  No region2 Analyze 3100-2800 cm⁻¹ Region is_acid->region2 find_ch Peaks >3000 cm⁻¹ (sp²) and <3000 cm⁻¹ (sp³)? region2->find_ch is_ch Aromatic & Aliphatic C-H Confirmed find_ch->is_ch  Yes region3 Analyze 1800-1650 cm⁻¹ Region is_ch->region3 find_co Strong, sharp peak ~1700 cm⁻¹? region3->find_co is_co Carbonyl Confirmed find_co->is_co  Yes region4 Analyze 1650-600 cm⁻¹ (Fingerprint Region) is_co->region4 assign_fp Assign Ring, C-O, and C-Cl stretches region4->assign_fp final Final Structure Confirmation assign_fp->final

Caption: Workflow for the systematic interpretation of the IR spectrum.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • Kasende, O., & Zeegers-Huyskens, Th. (1984). Infrared Spectra of Protonated Pyrimidine Derivatives in the Solid State. Spectroscopy Letters, 17(12), 783-801. Available From: [Link]

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-10. Available From: [Link]

  • Kasende, O., & Zeegers-Huyskens, Th. (1984). Infrared Spectra of Protonated Pyrimidine Derivatives in the Solid State. Spectroscopy Letters, 17(12). Available From: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry. Available From: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available From: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available From: [Link]

  • OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Available From: [Link]

  • Goel, R. K., & Sanyal, N. K. (1978). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 11(4), 429-436. Available From: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available From: [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Available From: [Link]

  • Wax Studios. (n.d.). Carboxylic Acid Ir Spectrum. Available From: [Link]

  • TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy? Available From: [Link]

Sources

Validation

Validating structure of 5-Chloro-2-ethylpyrimidine-4-carboxylic acid via X-ray crystallography

Title: Definitive Structural Validation of 5-Chloro-2-ethylpyrimidine-4-carboxylic Acid: A Comparative Guide Introduction: As a Senior Application Scientist specializing in small-molecule characterization, I frequently e...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Definitive Structural Validation of 5-Chloro-2-ethylpyrimidine-4-carboxylic Acid: A Comparative Guide

Introduction: As a Senior Application Scientist specializing in small-molecule characterization, I frequently encounter heavily substituted heterocycles where standard analytical techniques fall short. 5-Chloro-2-ethylpyrimidine-4-carboxylic acid (CAS 1267301-30-3)[1] is a prime example. This compound features an electron-deficient pyrimidine core decorated with a chloro group, an ethyl chain, and a carboxylic acid[2]. While routine assays can easily confirm its molecular mass, unambiguously mapping the regiochemistry of these substituents—and understanding its solid-state hydrogen-bonding behavior—requires a far more rigorous analytical approach.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)[3]. Furthermore, it provides a self-validating experimental blueprint for executing SCXRD to achieve publication-grade structural confirmation.

Comparative Performance Analysis: SCXRD vs. Alternatives

To establish the most authoritative structural model, we must understand the mechanistic strengths and limitations of our analytical toolkit. The logical relationship between these orthogonal techniques is visualized below.

OrthogonalValidation Target 5-Chloro-2-ethylpyrimidine- 4-carboxylic acid XRD SCXRD (Solid-State) Atomic Resolution Target->XRD NMR NMR (Solution-State) Nuclear Spin Dynamics Target->NMR MS HRMS (Gas-Phase) Ionization & m/z Target->MS XRD_Data Absolute Regiochemistry & H-Bonding Networks XRD->XRD_Data NMR_Data Dynamic Conformation & Connectivity NMR->NMR_Data MS_Data Exact Mass Confirmation (m/z 187.0269) MS->MS_Data

Caption: Orthogonal structural validation strategy combining SCXRD, NMR, and HRMS.

The Causality of Method Selection: NMR spectroscopy is exceptional for determining solution-state connectivity and dynamics[3]. However, for a fully substituted pyrimidine like 5-Chloro-2-ethylpyrimidine-4-carboxylic acid, NMR often struggles. The lack of adjacent protons on the pyrimidine ring means that 2D NMR techniques (like NOESY or HMBC) yield weak or ambiguous correlations.

Conversely, SCXRD does not rely on nuclear spin interactions; it directly maps the electron density of the molecule. The chlorine atom at the C5 position possesses 17 electrons, creating a massive, unmistakable peak in the Fourier map. This definitively locks the regiochemistry. Furthermore, SCXRD is the only method capable of revealing the solid-state packing, specifically the expected R22​(8) hydrogen-bonded dimers formed by the carboxylic acid moiety.

Table 1: Quantitative and Qualitative Method Comparison

Analytical MetricSCXRD (Solid-State)1D/2D NMR (Solution-State)HRMS (Gas-Phase)
Primary Output 3D Atomic CoordinatesSpin-Spin ConnectivityExact Mass ( m/z )
Resolution/Accuracy <0.8 Å (Atomic)N/A <2 ppm mass error
Regiochemistry Unambiguous (Direct e− density)Inferred (HMBC/NOE limitations)Cannot determine
Solid-State Data Yes (H-bonds, crystal packing)NoNo
Sample Requirement >20 μm single crystal ∼1−5 mg in deuterated solvent <1 μg

Self-Validating Experimental Protocol for SCXRD

Trustworthiness in crystallography dictates that every protocol must be a self-validating system. The following workflow integrates hard Quality Control (QC) gates at every phase. Failure to pass a gate requires reverting to the previous step, ensuring errors cannot propagate into the final structural model.

SCXRD_Workflow S1 1. Purity Verification (LC-MS / NMR) S2 2. Crystal Growth (Vapor Diffusion) S1->S2 QC: >98% Purity S3 3. Data Collection (Cu Kα, 100 K) S2->S3 QC: Uniform Extinction S4 4. Phase Solution (Direct Methods) S3->S4 QC: R_int < 0.05 S5 5. Refinement (Least-Squares) S4->S5 QC: All non-H located S6 6. Validation (checkCIF) S5->S6 QC: R1 < 0.05

Caption: Self-validating SCXRD workflow with integrated quality control gates.

Step 1: Sample Preparation and Crystallization
  • Methodology: Dissolve 5 mg of 5-Chloro-2-ethylpyrimidine-4-carboxylic acid in a minimal volume of a polar solvent (e.g., THF). Place the open vial inside a larger sealed chamber containing an anti-solvent (e.g., hexanes) to initiate vapor diffusion.

  • Causality: Pyrimidine carboxylic acids are prone to rapid precipitation, forming useless microcrystalline powders. Vapor diffusion ensures a slow, thermodynamically controlled supersaturation, which is critical for growing defect-free single crystals larger than 20 μm[4].

  • Self-Validation Gate: Inspect under a polarized light microscope. The crystal must extinguish light uniformly when rotated. If it does not, it is a twinned crystal or aggregate; return to crystallization.

Step 2: X-ray Data Collection
  • Methodology: Mount a suitable crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K). Collect data using Cu radiation ( λ=1.5418 Å).

  • Causality: Cooling the crystal to 100 K minimizes the thermal vibrations of the atoms (Debye-Waller factors). This drastically improves the intensity of high-angle diffraction spots, leading to higher resolution. Cu radiation is selected over Mo because it provides stronger anomalous scattering for the chlorine atom, yielding stronger overall diffraction for this small organic molecule.

  • Self-Validation Gate: Process the initial frames. The internal merging R -factor ( Rint​ ) must be <0.05 . A higher value indicates poor crystal quality or radiation damage.

Step 3: Phase Solution and Anisotropic Refinement
  • Methodology: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (e.g., SHELXL).

  • Causality: Direct methods exploit statistical relationships between reflection phases, which is highly effective for small molecules with atomic-resolution data. All non-hydrogen atoms (C, N, O, Cl) must be refined anisotropically to accurately model their ellipsoidal thermal motion. The carboxylic acid proton should be located objectively from the difference Fourier map to confirm the hydrogen-bonding state, while carbon-bound protons are placed in calculated riding positions.

  • Self-Validation Gate: The final R1 value must be <0.05 . The maximum residual electron density peak must be <0.5e−3 and located near the chlorine atom (due to expected Fourier truncation errors).

Final Data Interpretation and Objective Validation

Once the refinement is complete, the quantitative parameters of the model must align with established crystallographic standards.

Table 2: Expected Crystallographic Parameters for Validation

ParameterExpected Value / ThresholdCausality / Significance
Crystal System Monoclinic or TriclinicTypical packing arrangements for asymmetric, planar organic molecules.
Rint​ <0.05 Validates the internal consistency of symmetry-equivalent reflections.
R1 (Final) <0.05 Confirms the structural model accurately represents the observed diffraction data.
Goodness-of-Fit (S) ∼1.00 Indicates the statistical weighting scheme and error model are sound.
Max Peak/Hole <0.5e−3 Proves no heavy atoms (like Cl or O) were missed or misplaced in the model.

The Ultimate Validation: checkCIF The final, non-negotiable step in this self-validating system is submitting the Crystallographic Information File (CIF) to the International Union of Crystallography (IUCr) checkCIF service[5]. This automated tool rigorously tests the model for chemical reasonableness, bond length anomalies, and missing symmetry. A report returning zero A-level or B-level alerts serves as the definitive, objective proof that the structure of 5-Chloro-2-ethylpyrimidine-4-carboxylic acid has been successfully and accurately determined.

References

  • Source: molaid.
  • Source: creative-biostructure.
  • Source: iucr.
  • Source: bldpharm.
  • Source: iucr.

Sources

Comparative

A Comparative Guide to the Bioactivity of Ethyl vs. Methyl Substituted Pyrimidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of biologically active molecules, including nuc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of biologically active molecules, including nucleobases essential for life.[1] The strategic functionalization of the pyrimidine ring is a key strategy in drug discovery, allowing for the fine-tuning of a compound's pharmacological profile. Even seemingly minor modifications, such as the substitution of a methyl group for an ethyl group, can have profound effects on a molecule's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the bioactivity of ethyl versus methyl substituted pyrimidine scaffolds, supported by experimental data and detailed methodologies, to aid researchers in the rational design of novel therapeutics.

The Subtle Dance of Alkyl Substituents: A Bioactivity Comparison

The decision to incorporate a methyl or an ethyl group onto a pyrimidine scaffold is a critical one in the optimization of a lead compound. This choice can influence several key parameters that dictate the ultimate success of a drug candidate.

Structure-Activity Relationship (SAR) Insights

While a comprehensive head-to-head comparison is not always available in the literature, analysis of various studies on substituted pyrimidines reveals important trends. The addition of a single methylene unit, transitioning from a methyl to an ethyl group, can alter a compound's interaction with its biological target and its overall disposition in the body.

One key aspect to consider is lipophilicity . An ethyl group is slightly more lipophilic than a methyl group. This can lead to enhanced membrane permeability and, in some cases, improved oral absorption. However, increased lipophilicity can also result in greater plasma protein binding and increased susceptibility to metabolic enzymes, such as cytochrome P450s, which can affect the compound's half-life and clearance.

The steric bulk of an ethyl group compared to a methyl group can also play a crucial role in target engagement. In some instances, the larger ethyl group may provide a better fit within a hydrophobic pocket of a target protein, leading to enhanced potency. Conversely, if the binding pocket is sterically constrained, the smaller methyl group may be favored. For example, in a series of oxazolo[5,4-d]pyrimidine derivatives, a methyl-substituted compound was found to be biologically inactive, highlighting the critical nature of the substituent at that position for biological activity.

The electronic properties of methyl and ethyl groups are quite similar, with both being weakly electron-donating. However, the subtle difference in inductive effect can sometimes influence the pKa of nearby functional groups, which can in turn affect ionization at physiological pH and receptor interactions.

Comparative Bioactivity Data

The following table summarizes findings from various studies that, while not always direct comparisons, provide insights into the differential effects of methyl and ethyl substitutions on the bioactivity of pyrimidine scaffolds.

Pyrimidine ScaffoldBiological Target/AssayMethyl-Substituted Derivative ActivityEthyl-Substituted Derivative ActivityKey Observations & InferencesReference(s)
Furo[2,3-d]pyrimidineMicrotubule DepolymerizationN-Me analogue showed potent activityNot directly compared, but N-alkylation was crucialThe presence of an N-alkyl group is vital for activity, suggesting a hydrophobic interaction in the binding site.
Oxazolo[5,4-d]pyrimidineAurora A KinaseInactivePyridyl and phenyl substitutions at the same position were activeThe small size of the methyl group may not be sufficient for effective binding, indicating a need for a larger substituent.
Pyrazolo[3,4-d]pyrimidineAnticancer (NCI-60 panel)4-CH3 analog showed good anticancer activityNot directly compared, but 4-H analog also showed good activitySmall substituents at the 4-position are well-tolerated for anticancer activity in this scaffold.

Key Signaling Pathways Targeted by Substituted Pyrimidines

Many biologically active pyrimidine derivatives exert their effects by modulating the activity of key signaling pathways implicated in disease. Two prominent examples are the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase signaling pathways, both of which are critical in cancer progression.

EGFR Signaling Pathway

The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and differentiation.[2][3] Dysregulation of this pathway is a hallmark of many cancers. Pyrimidine-based inhibitors can effectively block the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its downstream signaling.[4]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrimidine_Inhibitor Pyrimidine Inhibitor (e.g., Gefitinib) Pyrimidine_Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for the regulation of mitosis, and their overexpression is frequently observed in various cancers.[5][6] Pyrimidine-based inhibitors have been developed to target these kinases, leading to mitotic arrest and apoptosis in cancer cells.[7][8][9]

Aurora_Kinase_Pathway Aurora_A Aurora A Kinase Centrosome Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome Mitosis Proper Mitosis Centrosome->Mitosis Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->Aurora_A

Caption: Inhibition of Aurora A kinase by a pyrimidine-based inhibitor, leading to mitotic disruption.

Experimental Protocols

To aid researchers in the evaluation of novel ethyl and methyl substituted pyrimidine scaffolds, we provide the following detailed, step-by-step methodologies for key in vitro assays.

General Workflow for Synthesis and Evaluation

Experimental_Workflow Synthesis Synthesis of Pyrimidine Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Bioassays In Vitro Bioactivity Assays Purification->Bioassays SAR Structure-Activity Relationship Analysis Bioassays->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for the synthesis and evaluation of novel pyrimidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (methyl and ethyl substituted pyrimidines) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR, Aurora A)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compounds (methyl and ethyl substituted pyrimidines) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the kinase, substrate, and buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells of the 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Signal Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

The choice between a methyl and an ethyl substituent on a pyrimidine scaffold is a nuanced decision that can significantly impact the biological activity of a molecule. While general trends can be observed, the optimal choice is highly dependent on the specific biological target and the desired pharmacological profile. This guide provides a framework for understanding the structure-activity relationships of these seemingly simple alkyl substitutions and offers detailed experimental protocols to aid in the empirical determination of their effects. By carefully considering the interplay of lipophilicity, sterics, and electronics, and by employing robust in vitro assays, researchers can make more informed decisions in the design and optimization of the next generation of pyrimidine-based therapeutics.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). MDPI.
  • EGFR signaling maintains de novo pyrimidine biosynthesis pathway. (n.d.).
  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Taylor & Francis Online.
  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (2025).
  • Synthesis and cytotoxic evaluation of some Pyrimidine deriv
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PMC.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021).
  • Development of a Binding Model to Protein Tyrosine Kinases for Substituted Pyrido[2,3-d]pyrimidine Inhibitors. (n.d.).
  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simul
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PubMed.
  • Aurora Kinase Signaling Pathway. (n.d.).
  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025). PMC.
  • Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2025).
  • A Comparative Analysis of the Biological Activity of 4-Pyrimidine Methanamine and Other Pyrimidine Deriv
  • Tyrosine kinase inhibitors in cancer treatment (Part II). (2005). Taylor & Francis Online.
  • The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. (n.d.). BenchChem.
  • Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines. (n.d.).
  • Technical Brief on 4-Ethyl-6-methylpyrimidine and Related Deriv
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing.
  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Deriv
  • Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. (n.d.). PMC.
  • Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[2][3][4]triazolo[4,3-a]pyrimidine-6-carboxylate. (2017). MDPI.

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. (2022). Semantic Scholar.
  • Synthesis and direct comparison of the anticancer activities of phomopsolides D and E and two 7-oxa-/7-aza-analogues. (n.d.). PMC.

Sources

Validation

Elemental analysis standards for 5-Chloro-2-ethylpyrimidine-4-carboxylic acid

Elemental Analysis Standards for 5-Chloro-2-ethylpyrimidine-4-carboxylic Acid: A Comprehensive Comparison Guide Introduction & Molecular Profiling In pharmaceutical development, the rigorous characterization of active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for 5-Chloro-2-ethylpyrimidine-4-carboxylic Acid: A Comprehensive Comparison Guide

Introduction & Molecular Profiling

In pharmaceutical development, the rigorous characterization of active pharmaceutical ingredient (API) intermediates is a regulatory mandate. 5-Chloro-2-ethylpyrimidine-4-carboxylic acid (Chemical Formula: C₇H₇ClN₂O₂) is a highly functionalized pyrimidine derivative used as a critical building block in drug synthesis[1].

Validating the purity and structural integrity of this molecule requires precise elemental profiling. Because the compound contains a significant mass fraction of covalently bound chlorine (19.00%), traditional elemental analysis workflows must be carefully adapted to prevent analytical interference and equipment degradation[2].

Table 1: Theoretical Elemental Composition of 5-Chloro-2-ethylpyrimidine-4-carboxylic acid

Element Atomic Mass Atoms Total Mass ( g/mol ) Theoretical Mass Fraction (%)
Carbon (C) 12.011 7 84.077 45.06%
Hydrogen (H) 1.008 7 7.056 3.78%
Nitrogen (N) 14.007 2 28.014 15.01%
Oxygen (O) 15.999 2 31.998 17.15%
Chlorine (Cl) 35.450 1 35.450 19.00%

| Total | | | 186.595 | 100.00% |

The Halogen Challenge & Platform Selection Logic

The presence of 19.00% chlorine fundamentally alters the elemental analysis strategy. When combusted, halogenated organic compounds release corrosive hydrogen chloride (HCl) and chlorine gas (Cl₂). If these gases enter a standard thermal conductivity detector (TCD), they will poison the reduction catalysts and artificially skew the nitrogen and carbon readouts[2].

To achieve a complete elemental profile, laboratories must deploy a multi-platform approach: Dumas combustion for bulk C/H/N/O, Combustion Ion Chromatography (CIC) for absolute chlorine quantification, and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for trace elemental impurities[3],[4],[5].

EA_Logic Start Sample: C7H7ClN2O2 (5-Chloro-2-ethylpyrimidine-4-carboxylic acid) Q1 Target Analyte? Start->Q1 BulkCHNO Bulk C, H, N, O (Stoichiometry) Q1->BulkCHNO BulkCl Bulk Chlorine (Structural Confirmation) Q1->BulkCl TraceMetals Trace Metals (USP <232>) Q1->TraceMetals CHNSO CHNS-O Analyzer (Dumas + Ag Trap) BulkCHNO->CHNSO CIC Combustion Ion Chromatography (CIC) BulkCl->CIC ICPMS ICP-MS (Microwave Digestion) TraceMetals->ICPMS

Decision matrix for selecting elemental analysis platforms for halogenated pyrimidines.

Objective Technology Comparison

A. CHNS-O Analyzers (Dumas Combustion)
  • Best For: Bulk Carbon, Hydrogen, Nitrogen, and Oxygen.

  • Mechanism: High-temperature flash combustion (up to 1800°C) converts the organic matrix into CO₂, H₂O, N₂, and SO₂. The gases are separated via gas chromatography and quantified by a TCD[3].

  • The Halogen Adaptation: To analyze 5-Chloro-2-ethylpyrimidine-4-carboxylic acid accurately, the combustion tube must be packed with silver wool. The silver reacts with volatile halogens to form solid silver chloride (AgCl), permanently trapping the 19% chlorine mass before it can reach the analytical column[2].

B. Combustion Ion Chromatography (CIC)
  • Best For: Absolute Chlorine Quantification.

  • Mechanism: The sample undergoes pyrohydrolytic combustion in an Ar/O₂ atmosphere. The resulting gases are absorbed into an aqueous matrix and injected into an ion chromatograph[4].

  • Why it outperforms Titration: While traditional titration can measure total halogens, it lacks the specificity to differentiate between chlorine, bromine, or fluorine impurities. CIC physically separates the halide ions on an anion-exchange column, ensuring that the 19.00% chlorine peak is completely isolated from other potential synthesis byproducts[4].

C. ICP-MS (USP <232> / ICH Q3D Compliance)
  • Best For: Trace Elemental Impurities (e.g., Palladium, Platinum, Lead).

  • Mechanism: Microwave-assisted acid digestion followed by argon plasma ionization (6000 K) and mass spectrometry[5].

  • Limitations: ICP-MS is not used to verify the 19% structural chlorine. Its extreme sensitivity (parts-per-trillion) is designed to detect inorganic catalyst residues left over from the synthesis of the pyrimidine ring, ensuring compliance with ICH Q3D toxicity limits[5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that matrix effects from the pyrimidine ring or the high chlorine content do not compromise data integrity.

Protocol 1: CHN-O Determination via Modified Dumas Combustion
  • Step 1: Calibration: Calibrate the TCD using 2-3 mg of an Acetanilide standard[2].

  • Step 2: Halogen Mitigation (Causality): Pack the primary combustion tube with a 2 cm layer of silver wool. Causality: This prevents the 19% chlorine payload from forming HCl gas, which would otherwise poison the copper reduction catalyst and artificially inflate the nitrogen (N₂) peak[2].

  • Step 3: Sample Combustion: Weigh exactly 2.0 mg of 5-Chloro-2-ethylpyrimidine-4-carboxylic acid into a tin capsule. Causality: The tin capsule acts as a localized catalyst; its exothermic oxidation pushes the flash combustion temperature to ~1800°C, ensuring the highly stable pyrimidine ring is completely destroyed[3].

  • Step 4: System Suitability Test (SST): Run a blank tin capsule every 10 samples to subtract atmospheric nitrogen background, and run an Acetanilide check standard to ensure detector drift remains ≤ 2%[2].

Protocol 2: Absolute Chlorine Quantification via CIC

CIC_Workflow Sample Sample Intro (Quartz Boat) Combustion Pyrohydrolysis (1000°C, Ar/O2) Sample->Combustion Thermal Degradation Absorption Gas Absorption (H2O2 Matrix) Combustion->Absorption Volatile HCl / Cl2 Injection IC Injection & Preconcentration Absorption->Injection Aqueous Cl- Separation Anion Exchange (Cl- Separation) Injection->Separation Eluent Flow Detection Conductivity Detection Separation->Detection Resolved Peak

Combustion Ion Chromatography (CIC) workflow for absolute chlorine quantification.

  • Step 1: Pyrohydrolysis: Place 1.0 mg of sample in a quartz boat. Combust at 1000°C in an Ar/O₂ stream supplemented with water vapor[4].

  • Step 2: Gas Absorption (Causality): Route the exhaust gases into an absorption tube containing an aqueous H₂O₂ solution. Causality: The H₂O₂ ensures that any trace sulfur impurities are fully oxidized to sulfate (SO₄²⁻), preventing them from co-eluting with or masking the chloride (Cl⁻) peak during chromatography[4].

  • Step 3: Chromatographic Separation: Inject the absorbent into an anion-exchange column (e.g., Dionex IonPac AS15) coupled with suppressed conductivity detection[4].

  • Step 4: Self-Validation: Verify system suitability by ensuring the retention time Relative Standard Deviation (RSD) for the chloride peak is ≤ 0.08% across triplicate injections[4].

Protocol 3: Trace Metal Analysis via ICP-MS (USP <232>)
  • Step 1: Microwave Digestion: Place 50 mg of sample into a closed-vessel microwave digestion rotor with 5 mL of concentrated HNO₃ and 1 mL HCl[5]. Causality: The high pressure and temperature are mandatory to break down the resilient pyrimidine ring without volatilizing target trace metals[5].

  • Step 2: Internal Standardization: Spike the sample with a known concentration of target elements (100% J value) prior to digestion[5].

  • Step 3: Plasma Ionization: Introduce the digested matrix into the argon plasma.

  • Step 4: Self-Validation: The protocol is only valid if the pre-digestion spike recovery falls strictly between 70% and 150%, and the analytical drift between the first and last standardization solution is Not More Than (NMT) 20%[5].

Quantitative Performance Comparison

Table 2: Performance Metrics of Elemental Analysis Platforms for Halogenated Pyrimidines

Analytical PlatformPrimary TargetLimit of Detection (LOD)Precision (RSD)Matrix Interference RiskValidation Standard
CHNS-O Analyzer Bulk C, H, N, O~0.1% (1000 ppm)< 0.5%High (If Cl is not trapped by Ag)Acetanilide / BBOT[2]
Combustion IC (CIC) Bulk Chlorine (19.00%)~10 ppb[4]≤ 0.08%[4]Low (Resolved via chromatography)Aqueous Halide Mix
ICP-MS Trace Metals (Pd, Pt)< 1 ppt< 5.0%Moderate (Polyatomic overlaps)USP <232> / ICH Q3D[5]

References

  • PubChemLite - 5-chloro-2-ethylpyrimidine-4-carboxylic acid (C7H7ClN2O2).
  • Thermo Fisher Scientific - AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA.
  • Elementar - Elemental analysis: operation & applications.
  • Thermo Fisher Scientific - Combustion Ion Chromatography - Enhancing Halogen Detection Using Preconcentration Methods.
  • Agilent Technologies - Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS.

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-2-ethylpyrimidine-4-carboxylic acid proper disposal procedures

Comprehensive Operational Guide: Proper Disposal Procedures for 5-Chloro-2-ethylpyrimidine-4-carboxylic acid As a Senior Application Scientist, I recognize that the synthesis, scale-up, and handling of complex heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Proper Disposal Procedures for 5-Chloro-2-ethylpyrimidine-4-carboxylic acid

As a Senior Application Scientist, I recognize that the synthesis, scale-up, and handling of complex heterocyclic building blocks present unique logistical and environmental challenges. Proper disposal of 5-Chloro-2-ethylpyrimidine-4-carboxylic acid is not merely a regulatory checkbox; it is a critical scientific protocol. Mishandling this compound can lead to the generation of highly toxic byproducts, severe regulatory fines, and compromised laboratory safety.

This guide provides a self-validating, step-by-step framework for the segregation, neutralization, and disposal of 5-Chloro-2-ethylpyrimidine-4-carboxylic acid waste streams, designed specifically for researchers and drug development professionals.

Part 1: Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the causality behind the compound's molecular architecture and how it dictates end-of-life management:

  • The Halogenated Moiety (C-Cl bond): The presence of a chlorine atom on the pyrimidine ring categorically classifies this compound as halogenated organic waste . When incinerated at standard temperatures, halogenated organics can form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, it requires specialized high-temperature incineration equipped with flue gas scrubbers to neutralize acidic halogen gases[1].

  • The Carboxylic Acid Moiety (-COOH): This functional group renders the compound weakly acidic. While aqueous streams containing this compound can be pH-neutralized, the resulting salt retains the covalently bound chlorine atom. Consequently, neutralized aqueous waste cannot be sewered and must still be collected as restricted halogenated waste[2].

  • The Pyrimidine Ring: As a nitrogen-containing heterocycle, the combustion of this compound will generate nitrogen oxides (NOx), further necessitating disposal through a licensed facility capable of advanced emissions scrubbing.

Part 2: Regulatory Grounding & The Logic of Waste Segregation

In the United States, the disposal of halogenated organic compounds is strictly governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). For academic and research laboratories, the EPA's Subpart K (40 CFR Part 262) provides specific guidelines for managing unwanted laboratory materials[3].

The Core Rule of Segregation: Halogenated waste must be strictly segregated from non-halogenated waste. Mixing a small amount of 5-Chloro-2-ethylpyrimidine-4-carboxylic acid into a standard non-halogenated waste carboy contaminates the entire batch. Because disposal facilities charge significantly higher rates for halogenated waste (due to the required high-temperature scrubbing), co-mingling waste streams exponentially increases institutional disposal costs and environmental risk[4].

Part 3: Quantitative Waste Segregation Matrix

To ensure immediate operational clarity, all waste streams associated with this compound must be classified according to the following matrix before any disposal action is taken.

Waste Stream StateComposition / ContaminantsEPA ClassificationRequired Container TypeApproved Disposal Route
Pure Solid Unused/expired compoundHalogenated Organic (Solid)HDPE wide-mouth jarHigh-temp Incineration
Contaminated PPE Gloves, weighing paper, spatulasHalogenated Organic (Solid)Sealed plastic bag inside HDPEHigh-temp Incineration
Organic Liquid Dissolved in any organic solventHalogenated Organic (Liquid)2.5-gal Polyethylene CarboyHigh-temp Incineration
Aqueous Washings Water, inorganic salts, compoundAqueous Halogenated (Toxic)Polyethylene CarboyChemical Treatment / Incineration

Part 4: Step-by-Step Experimental Disposal Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step until the validation check of the current step is confirmed.

Protocol A: Disposal of Pure Solid & Contaminated Consumables

This protocol applies to expired reagents, spilled powder, and contaminated labware.

  • Containment: Working inside a certified chemical fume hood, carefully sweep or transfer the solid 5-Chloro-2-ethylpyrimidine-4-carboxylic acid into a designated, chemically compatible High-Density Polyethylene (HDPE) container. Avoid generating airborne dust.

  • Consumable Segregation: Place all contaminated weighing paper, spatulas, and nitrile gloves into a transparent, sealable plastic bag. Deposit this bag directly into the solid waste container.

  • Labeling & Storage: Seal the container tightly. Affix a hazardous waste label that explicitly states the full chemical name (no abbreviations) and check the "Halogenated" and "Toxic" hazard boxes[5]. Store in the laboratory's designated Satellite Accumulation Area (SAA).

  • Validation Check: Visually inspect the label to ensure the accumulation start date is recorded. Under EPA Subpart K, containers must be removed from the SAA within 6 to 12 months depending on your institution's generator status[6].

Protocol B: Disposal of Liquid Reaction Mixtures (Organic Solvents)

This protocol applies when the compound is dissolved in solvents during synthesis or chromatography.

  • Reclassification: If 5-Chloro-2-ethylpyrimidine-4-carboxylic acid is dissolved in a non-halogenated solvent (e.g., ethyl acetate, methanol, hexane), the entire resulting mixture must immediately be reclassified as Liquid Halogenated Organic Waste [4].

  • Transfer: Using a dedicated funnel within the fume hood, pour the liquid waste into a dedicated liquid halogenated waste carboy. Do not overfill; leave at least 10% headspace to account for vapor expansion.

  • Secondary Containment: Place the waste carboy inside a secondary containment tray capable of holding 110% of the carboy's volume to capture potential leaks.

  • Validation Check: Review the laboratory's waste log. Confirm that no inorganic acids (e.g., Nitric Acid, Sulfuric Acid) have been added to this carboy, as mixing organic solvents with strong oxidizers/acids creates an immediate explosion hazard[4].

Protocol C: Management of Aqueous Washings

This protocol applies to the aqueous layers collected during liquid-liquid extractions.

  • pH Assessment: Aqueous extractions of this compound will yield acidic solutions. Test the pH of the aqueous layer using indicator paper or a calibrated pH meter.

  • Neutralization: Slowly neutralize the aqueous waste to a pH between 5 and 9 using a mild base (e.g., 1M Sodium Bicarbonate solution). Perform this slowly to manage any effervescence (CO2 release).

  • Collection (Strict No-Sewering Rule): While standard laboratory practice allows for the sewering of simple neutralized inorganic acids, the presence of the halogenated pyrimidine ring strictly prohibits drain disposal[2]. Pour the neutralized solution into a container specifically labeled "Aqueous Halogenated Waste."

  • Validation Check: Before sealing the aqueous waste container, verify the final pH is between 5 and 9. Highly acidic or basic solutions can degrade the structural integrity of the storage carboy over time.

Part 5: Waste Routing & Decision Logic Visualization

The following diagram maps the logical decision tree for routing 5-Chloro-2-ethylpyrimidine-4-carboxylic acid waste, ensuring compliance with EPA/RCRA standards.

WasteRouting Start 5-Chloro-2-ethylpyrimidine- 4-carboxylic acid Waste Solid Solid Waste (Powder, PPE, Paper) Start->Solid Liquid Liquid Waste (Solutions, Extracts) Start->Liquid HalSolid Container: Solid Halogenated Organic Waste Solid->HalSolid OrgSolvent Organic Solvent Solution Liquid->OrgSolvent Aqueous Aqueous Washings (Acidic) Liquid->Aqueous HalLiquid Container: Liquid Halogenated Organic Waste OrgSolvent->HalLiquid Neutralize Neutralize to pH 5-9 (Do Not Sewer) Aqueous->Neutralize Incineration High-Temp Incineration with Flue Gas Scrubbers (EPA/RCRA Compliant) HalSolid->Incineration HalLiquid->Incineration AqWaste Container: Aqueous Halogenated Waste Neutralize->AqWaste AqWaste->Incineration

Figure 1: Decision tree for the segregation and disposal routing of 5-Chloro-2-ethylpyrimidine-4-carboxylic acid waste streams.

Part 6: References

  • "Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA." U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health. Available at:[Link]

  • "Chemical Waste Management: Combining Compatible Used Organic Solvents." University of Louisville Department of Environmental Health and Safety. Available at:[Link]

  • "UWO Guide to Classifying Unwanted Materials." University of Wisconsin Oshkosh Environmental Health and Safety. Available at: [Link]

  • "Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste." U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

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